Product packaging for Jak-IN-25(Cat. No.:)

Jak-IN-25

Cat. No.: B10857361
M. Wt: 379.4 g/mol
InChI Key: KJSUDTXSTRQSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Jak-IN-25 (CAS 2127110-22-7) is a potent, small-molecule Janus Kinase (JAK) inhibitor developed for research purposes. With a molar mass of 379.37 and the chemical formula C₁₉H₁₇N₅O₄, it acts as a potent ATP-competitive inhibitor, targeting the kinase domains of JAK family enzymes . Bioactivity data indicates that this compound exhibits high potency against TYK2, JAK1, and JAK2 with IC₅₀ values of 6 nM, 21 nM, and 8 nM, respectively. It demonstrates significantly lower potency for JAK3 (IC₅₀ = 1051 nM), indicating a selective inhibitory profile . This selective inhibition is further evidenced by its functional activity in cellular assays, where it inhibits human whole blood IL-12 with an IC₅₀ of 28 nM . The primary research value of this compound lies in its potential for investigating the role of JAK-STAT signaling in oncogenesis . The JAK-STAT pathway is a critical signaling module for over 50 cytokines and growth factors, and its dysregulation is implicated in various cancers and autoimmune diseases . By potently inhibiting key JAK kinases, particularly TYK2 and JAK1, this compound allows researchers to probe the mechanisms of cancer cell proliferation, survival, and the tumor microenvironment . Its ability to block signaling from a range of pro-inflammatory cytokines makes it a valuable tool for pre-clinical studies aimed at understanding and targeting hyperactive JAK-STAT signaling in malignant cells . Applications: This inhibitor is suited for research in oncology, immunology, and inflammatory disease mechanisms. It can be used to study cytokine signaling, drug resistance, and for target validation in various cellular and biochemical assays. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for human use. Researchers should refer to the Certificate of Analysis for specific data on storage conditions and handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17N5O4 B10857361 Jak-IN-25

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H17N5O4

Molecular Weight

379.4 g/mol

IUPAC Name

methyl 6-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate

InChI

InChI=1S/C19H17N5O4/c1-27-14-5-3-12(4-6-14)9-23-10-13(8-20-23)16-11-24-17(18(25)21-16)7-15(22-24)19(26)28-2/h3-8,10-11H,9H2,1-2H3,(H,21,25)

InChI Key

KJSUDTXSTRQSEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C=N2)C3=CN4C(=CC(=N4)C(=O)OC)C(=O)N3

Origin of Product

United States

Foundational & Exploratory

Jak-IN-25: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-25 is a potent small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] The JAK family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[3][4][5] These signaling pathways are integral to a multitude of cellular processes, including hematopoiesis, immune regulation, inflammation, and cell proliferation.[4][6] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathophysiology of various diseases, including autoimmune disorders, myeloproliferative neoplasms, and cancer, making JAK inhibitors a significant area of therapeutic interest.[7][8] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory profile, the signaling pathways it modulates, and representative experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of the JAK-STAT Pathway

The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity. This proximity facilitates the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.[6] STATs are subsequently recruited and phosphorylated by the activated JAKs. Upon phosphorylation, STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus, where they act as transcription factors, modulating the expression of target genes involved in inflammation, immunity, and cell growth.[4][6]

This compound exerts its effect by acting as an ATP-competitive inhibitor of the JAK kinases. By binding to the ATP-binding pocket of the kinase domain of JAK enzymes, this compound prevents the phosphorylation of the JAKs themselves and subsequent downstream signaling molecules, effectively blocking the entire JAK-STAT signaling cascade. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and a modulation of the immune response.

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified against various JAK isoforms and in a cellular context. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

TargetIC50 (nM)
TYK26
JAK121
JAK28
JAK31051
Human Whole Blood (IL-12)28

Data sourced from APExBIO and MedchemExpress.[1][2]

This profile demonstrates that this compound is a potent inhibitor of TYK2, JAK1, and JAK2, with significantly less activity against JAK3. The potent inhibition in a human whole blood assay indicates its activity in a complex biological environment.[1][2]

Signaling Pathway and Inhibition

The following diagram illustrates the JAK-STAT signaling pathway and the point of intervention for this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK Receptor->JAK 2. JAK Activation JAK->Receptor Phosphorylation JAK->JAK STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Target Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation & Gene Regulation Jak_IN_25 This compound Jak_IN_25->JAK Inhibition

JAK-STAT Signaling Pathway and this compound Inhibition.

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this compound are not publicly available, this section outlines representative methodologies for key experiments used to evaluate JAK inhibitors. These protocols are based on established practices in the field.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of a compound against purified JAK enzymes.

Principle: These assays measure the enzymatic activity of a kinase by quantifying the phosphorylation of a substrate or the consumption of ATP. The effect of an inhibitor is determined by measuring the reduction in kinase activity at various inhibitor concentrations to calculate the IC50 value.

Representative Protocol (ADP-Glo™ Kinase Assay):

  • Reagents and Materials:

    • Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • Substrate peptide (e.g., a poly(Glu, Tyr) peptide).

    • ATP.

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

    • This compound serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

    • 384-well white assay plates.

  • Procedure:

    • Prepare the kinase reaction by adding the purified JAK enzyme, substrate peptide, and kinase reaction buffer to the wells of the assay plate.

    • Add serially diluted this compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

Biochemical_Assay_Workflow start Start reagents Prepare Kinase Reaction Mix (JAK Enzyme, Substrate, Buffer) start->reagents inhibitor Add Serially Diluted this compound reagents->inhibitor atp Initiate Reaction with ATP inhibitor->atp incubation1 Incubate (e.g., 60 min) atp->incubation1 adp_glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubation1->adp_glo incubation2 Incubate (40 min) adp_glo->incubation2 detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubation2->detection incubation3 Incubate (30 min) detection->incubation3 read Read Luminescence incubation3->read analysis Calculate % Inhibition and IC50 read->analysis end End analysis->end

Workflow for a representative biochemical kinase assay.
Cellular Assays

Objective: To assess the inhibitory activity of a compound on JAK-STAT signaling within a cellular context.

Principle: These assays typically use cell lines that are dependent on a specific cytokine for proliferation or that have a reporter gene under the control of a STAT-responsive promoter. The effect of the inhibitor is measured by a decrease in cell proliferation or reporter gene expression.

Representative Protocol (Cytokine-Dependent Cell Proliferation Assay):

  • Reagents and Materials:

    • A cytokine-dependent cell line (e.g., TF-1 cells, which proliferate in response to GM-CSF, activating JAK2).

    • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Recombinant human cytokine (e.g., GM-CSF).

    • This compound serially diluted in DMSO.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • 96-well clear-bottom white assay plates.

  • Procedure:

    • Seed the cytokine-dependent cells into the wells of the assay plate in a medium lacking the growth factor and starve them for a few hours.

    • Add serially diluted this compound or DMSO (vehicle control) to the wells.

    • Stimulate the cells with the appropriate cytokine (e.g., GM-CSF) at a concentration that induces submaximal proliferation.

    • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

    • Equilibrate the plates to room temperature.

    • Add the cell viability reagent to each well.

    • Mix the contents and incubate at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.

Logical Relationship: From Molecular Inhibition to Cellular Response

The mechanism of action of this compound can be understood as a logical progression from direct molecular interaction to a measurable cellular outcome.

Logical_Relationship JakIN25 This compound JAK_Binding Binds to ATP-binding pocket of JAK kinase JakIN25->JAK_Binding Inhibition Inhibition of JAK Kinase Activity JAK_Binding->Inhibition No_pSTAT Reduced Phosphorylation of STAT proteins Inhibition->No_pSTAT No_Dimer Decreased STAT Dimerization and Nuclear Translocation No_pSTAT->No_Dimer Gene_Expression Altered Gene Expression (e.g., reduced pro-inflammatory cytokines) No_Dimer->Gene_Expression Cellular_Response Cellular Response (e.g., decreased proliferation, reduced inflammation) Gene_Expression->Cellular_Response

Logical flow from molecular target to cellular effect.

Conclusion

References

Jak-IN-25: An In-Depth Technical Profile of a Potent JAK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Janus kinase (JAK) inhibitor, Jak-IN-25. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its inhibitory profile, the underlying signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Inhibitory Profile of this compound

This compound is a potent inhibitor of the Janus kinase family of enzymes, demonstrating varying degrees of selectivity across the four members: JAK1, JAK2, JAK3, and TYK2. The inhibitor has been evaluated in both biochemical and cell-based assays to determine its half-maximal inhibitory concentration (IC50), a key measure of its potency.

Biochemical and Cellular Potency

The inhibitory activity of this compound has been quantified against purified JAK enzymes and in a complex biological matrix. The IC50 values are summarized in the table below, providing a clear comparison of its potency against each kinase and its efficacy in a more physiologically relevant setting.

TargetAssay TypeIC50 (nM)
TYK2Biochemical6
JAK1Biochemical21
JAK2Biochemical8
JAK3Biochemical1051
IL-12 SignalingHuman Whole Blood (HEB IL-12)28

Data sourced from APExBIO and MedchemExpress.[1][2]

Mechanism of Action: The JAK-STAT Signaling Pathway

Janus kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from a multitude of cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[3][4] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[3][5]

JAK inhibitors, including this compound, exert their effects by binding to the kinase domain of JAK enzymes, preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[6] This blockade of STAT phosphorylation inhibits their dimerization and translocation to the nucleus, ultimately preventing the transcription of target genes involved in the inflammatory cascade.[6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene Gene Transcription STAT_dimer->Gene Initiates Jak_IN_25 This compound Jak_IN_25->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound. These protocols are representative of standard industry practices for evaluating JAK inhibitors.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified JAK kinases.

1. Reagents and Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., a biotinylated peptide derived from a known JAK substrate)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagents (e.g., HTRF, luminescence-based ADP detection)

  • Microplates (e.g., 384-well)

2. Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microplate, add the kinase assay buffer, the respective JAK enzyme, and the peptide substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents according to the manufacturer's protocol.

  • Read the signal on a compatible plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Human Whole Blood (HEB) IL-12 Signaling Assay

This cell-based assay measures the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a complex biological environment.

1. Reagents and Materials:

  • Freshly drawn human whole blood

  • Recombinant human IL-12

  • This compound (dissolved in DMSO)

  • Fixation and permeabilization buffers

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled anti-phospho-STAT4 antibody

  • Flow cytometer

2. Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Aliquot human whole blood into tubes.

  • Add the diluted this compound or DMSO (vehicle control) to the blood and pre-incubate.

  • Stimulate the blood samples with IL-12 to induce STAT4 phosphorylation.

  • After a short incubation, stop the stimulation by adding a fixation buffer.

  • Lyse the red blood cells and permeabilize the remaining white blood cells.

  • Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT4.

  • Wash the cells with PBS.

  • Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT4 signal in a specific cell population (e.g., lymphocytes).

  • Calculate the percent inhibition of STAT4 phosphorylation for each concentration of this compound and determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A1 Serial Dilution of this compound B1 Add this compound to Wells A1->B1 A2 Prepare Assay Plate with Enzyme and Substrate A2->B1 B2 Initiate Reaction with ATP B1->B2 B3 Incubate at 30°C B2->B3 C1 Stop Reaction B3->C1 C2 Add Detection Reagents C1->C2 C3 Read Signal C2->C3 C4 Calculate IC50 C3->C4

Caption: Workflow for a typical biochemical kinase inhibition assay.

References

A Technical Guide to the Kinase Selectivity of Jak-IN-25 for TYK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the kinase selectivity profile of Jak-IN-25, a potent inhibitor of the Janus kinase (JAK) family, with a specific focus on its activity against Tyrosine Kinase 2 (TYK2). This guide includes quantitative biochemical and cellular data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the JAK-STAT Pathway and TYK2

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade essential for immunity, hematopoiesis, and inflammation.[1][2][3] The pathway transduces signals from numerous cytokines and growth factors from the cell surface to the nucleus, culminating in the regulation of gene transcription.[2][3] The JAK family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[3][4]

These kinases associate with the intracellular domains of type I and II cytokine receptors.[5] Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation.[2][5] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors.[2][6]

TYK2 plays a pivotal role in mediating signals for key cytokines such as interleukin-12 (IL-12), IL-23, and type I interferons (IFNs).[7][8] Dysregulation of TYK2-mediated signaling is strongly implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, lupus, and inflammatory bowel disease.[7][8] Consequently, selective inhibition of TYK2 is a highly attractive therapeutic strategy, as it can modulate the specific pathological cytokine pathways while potentially avoiding the broader immunosuppressive and off-target effects associated with pan-JAK inhibitors.[8][9]

Quantitative Selectivity Profile of this compound

This compound has been characterized as a potent JAK inhibitor. Its selectivity has been determined through biochemical and cellular assays.

Biochemical Selectivity against JAK Family Kinases

The inhibitory activity of this compound was measured against the catalytic domains of the four JAK family members. The half-maximal inhibitory concentration (IC50) values demonstrate potent inhibition of TYK2, JAK1, and JAK2, with significantly weaker activity against JAK3.

Kinase TargetIC50 (nM)Selectivity (Fold vs. TYK2)
TYK2 6 1x
JAK1213.5x
JAK281.3x
JAK31051175.2x
Data sourced from MedchemExpress and APExBIO.[10][11]
Cellular Functional Activity

To assess its activity in a more physiologically relevant context, this compound was tested in a human whole blood assay that measures the inhibition of IL-12. The IL-12 signaling pathway is critically dependent on TYK2.

AssayIC50 (nM)
Human Whole Blood (IL-12)28
Data sourced from MedchemExpress and APExBIO.[10][11]

Visualization of Pathways and Workflows

TYK2-Mediated JAK-STAT Signaling Pathway

The following diagram illustrates the central role of TYK2 in transducing signals from cytokine receptors, such as the IL-12 receptor, to the nucleus via STAT protein activation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12 / IL-23 Receptor Cytokine Receptor (e.g., IL-12Rβ1/IL-12Rβ2) Cytokine->Receptor 1. Ligand Binding TYK2_A TYK2 Receptor->TYK2_A 2. Receptor Dimerization & JAK Association JAK2_A JAK2 Receptor->JAK2_A STAT_P pSTAT TYK2_A->STAT_P 3. Phosphorylation JAK2_A->STAT_P STAT_Dimer pSTAT Dimer STAT_P->STAT_Dimer 4. Dimerization DNA Target Gene Promoters STAT_Dimer->DNA 5. Nuclear Translocation Jak_IN_25 This compound Jak_IN_25->TYK2_A Inhibition Transcription Gene Transcription DNA->Transcription 6. Modulation of Transcription

Caption: TYK2 in the JAK-STAT signaling cascade.

Kinase Selectivity Profiling Workflow

This workflow outlines the typical experimental process for determining the IC50 values and thus the selectivity of a compound like this compound.

Kinase_Profiling_Workflow cluster_setup Assay Preparation cluster_execution Experimental Execution cluster_analysis Data Analysis Compound This compound (Serial Dilution) AssayPlate Biochemical Assay (Incubation) Compound->AssayPlate Kinases Purified Kinases (TYK2, JAK1, JAK2, JAK3) Kinases->AssayPlate Reagents Substrate + ATP Reagents->AssayPlate Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) AssayPlate->Detection Reaction Stop DoseResponse Plot Dose-Response Curves Detection->DoseResponse Raw Data IC50 Calculate IC50 Values DoseResponse->IC50 Curve Fit Selectivity Determine Selectivity Profile IC50->Selectivity Comparison

Caption: Workflow for biochemical kinase selectivity profiling.

Experimental Protocols

While the exact proprietary protocols used for this compound are not publicly available, the following sections describe standard, widely accepted methodologies for the types of assays used to generate the selectivity data.

Biochemical Kinase Inhibition Assay (IC50 Determination)

Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of a purified kinase (TYK2, JAK1, JAK2, JAK3).

Materials:

  • Recombinant human JAK family kinases (purified).

  • Specific peptide substrate for each kinase.

  • Adenosine-5'-triphosphate (ATP).

  • This compound compound.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Kinase activity detection reagent (e.g., ADP-Glo™, LanthaScreen™).

  • Microtiter plates (e.g., 384-well).

  • Plate reader capable of detecting the appropriate signal (luminescence, fluorescence).

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 1:3 or 1:5 dilutions. Further dilute these into the assay buffer to achieve the final desired concentrations.

  • Assay Reaction Setup: In a microtiter plate, add the assay buffer, the specific kinase, and the corresponding peptide substrate.

  • Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity. In an ADP-Glo™ assay, for example, a reagent is added to deplete the remaining ATP, followed by a second reagent that converts the generated ADP into a luminescent signal. The intensity of the light is directly proportional to the kinase activity.

  • Data Analysis:

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-kinase control as 0% activity.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value.

Human Whole Blood (HWB) IL-12 Inhibition Assay

Objective: To measure the potency of this compound in inhibiting the production of the TYK2-dependent cytokine IL-12 in a complex cellular environment.

Materials:

  • Freshly drawn human whole blood from healthy donors, collected in heparin-containing tubes.

  • Stimulant (e.g., Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ)).

  • This compound compound.

  • Culture medium (e.g., RPMI 1640).

  • IL-12p40/p70 ELISA kit.

  • Incubator (37°C, 5% CO2).

  • Centrifuge.

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in culture medium.

  • Assay Setup: Add 180 µL of human whole blood to the wells of a 96-well plate.

  • Inhibitor Addition: Add 10 µL of the diluted this compound solution or vehicle control (DMSO in medium) to the blood and pre-incubate for 1 hour at 37°C.

  • Stimulation: Add 10 µL of the stimulant solution (e.g., LPS/IFNγ) to each well to induce cytokine production.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Plasma Collection: Centrifuge the plate to separate the plasma from the blood cells. Carefully collect the supernatant (plasma).

  • Cytokine Measurement: Quantify the concentration of IL-12 in the plasma samples using a validated ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of IL-12 production for each concentration of this compound relative to the stimulated vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the cellular IC50 value.

References

Jak-IN-25: A Technical Guide to its Role in the JAK/STAT Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Jak-IN-25, a potent inhibitor of the Janus kinase (JAK) family. It details the compound's inhibitory profile, its mechanism of action within the JAK/STAT signaling cascade, and the experimental methodologies used for its characterization.

Introduction to the JAK/STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional changes within the cell nucleus.[1][2][3] This pathway is integral to a multitude of cellular processes, including immune responses, cell proliferation and differentiation, and hematopoiesis.[2][4][5] The core components of this pathway are the JAKs (JAK1, JAK2, JAK3, and TYK2) and the STAT family of transcription factors.[1][4]

Dysregulation of the JAK/STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and malignancies.[1][4] Consequently, the JAK family of enzymes has emerged as a significant therapeutic target for the development of small molecule inhibitors.[2][6]

This compound: A Potent JAK Inhibitor

This compound is a small molecule inhibitor that demonstrates potent and selective activity against members of the JAK family. Its inhibitory profile makes it a valuable tool for research into the physiological and pathological roles of the JAK/STAT pathway and a potential starting point for the development of novel therapeutics.

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been quantified against the four members of the JAK family and in a human whole blood assay measuring the inhibition of Interleukin-12 (IL-12), a key cytokine that signals through the JAK/STAT pathway.[7] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50 (nM)
TYK26
JAK121
JAK28
JAK31051
IL-12 (in HWB)28

Table 1: In vitro and cellular inhibitory activity of this compound. Data sourced from MedchemExpress.[7]

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of JAK enzymes. By binding to the ATP-binding site of the JAKs, it prevents the phosphorylation and subsequent activation of the downstream STAT proteins. This interruption of the signaling cascade is depicted in the following diagrams.

The Canonical JAK/STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. STAT Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Gene Transcription

Caption: The canonical JAK/STAT signaling pathway.

Inhibition of the JAK/STAT Pathway by this compound

JAK_STAT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT DNA DNA STAT->DNA Jak_IN_25 This compound Jak_IN_25->JAK Inhibition Gene Gene Transcription (Blocked) DNA->Gene

Caption: Mechanism of JAK/STAT pathway inhibition by this compound.

Experimental Protocols

The following sections detail the general methodologies employed to characterize the inhibitory activity of compounds like this compound.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound against purified JAK1, JAK2, JAK3, and TYK2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2) are expressed and purified, often from insect cell systems.[7][8] A specific peptide substrate for the kinase is synthesized or commercially obtained.

  • Assay Reaction: The kinase reaction is typically performed in a 96-well or 384-well plate format.[9]

    • A reaction buffer containing the purified JAK enzyme, the peptide substrate, and varying concentrations of this compound is prepared.

    • The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).[9]

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 10 minutes).[9]

  • Reaction Termination and Detection: The reaction is stopped, typically by the addition of an acid solution (e.g., 3% phosphoric acid).[9]

    • The phosphorylated substrate is then separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto a filtermat that binds the peptide substrate.[9]

    • The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Human Whole Blood (HWB) IL-12 Inhibition Assay

This cellular assay assesses the ability of an inhibitor to block cytokine signaling in a more physiologically relevant context.

Objective: To determine the IC50 value of this compound for the inhibition of IL-12-induced signaling in human whole blood.

Methodology:

  • Blood Collection and Preparation: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).

  • Inhibitor Pre-incubation: Aliquots of whole blood are pre-incubated with a range of concentrations of this compound for a specified time (e.g., 1 hour) at 37°C.

  • Cytokine Stimulation: The blood samples are then stimulated with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the production of IL-12.

  • Measurement of IL-12 Levels: After an incubation period, the plasma is separated by centrifugation. The concentration of IL-12 in the plasma is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of IL-12 production inhibition is calculated for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Phospho-STAT (pSTAT) Flow Cytometry Assay

This assay directly measures the phosphorylation of STAT proteins within cells in response to cytokine stimulation, providing a direct readout of JAK activity.

Objective: To assess the inhibition of cytokine-induced STAT phosphorylation by this compound in specific cell populations.

Methodology:

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood, or specific cell lines are cultured.

  • Inhibitor Treatment: Cells are treated with varying concentrations of this compound for a defined period.

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine known to activate the JAK/STAT pathway (e.g., IL-2 for pSTAT5, IFN-α for pSTAT1).[10]

  • Cell Fixation and Permeabilization: The cells are fixed to preserve the phosphorylation state of the proteins and then permeabilized to allow antibodies to access intracellular targets.

  • Immunostaining: The cells are stained with fluorescently labeled antibodies specific for cell surface markers (to identify different cell populations like T-cells, B-cells, etc.) and an antibody that specifically recognizes the phosphorylated form of a STAT protein (e.g., anti-pSTAT5).[10]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence from the anti-pSTAT antibody is measured for each cell population.

  • Data Analysis: The level of STAT phosphorylation is quantified, and the percentage of inhibition for each concentration of this compound is calculated. The IC50 value is then determined from a dose-response curve.

pSTAT_Assay_Workflow cluster_preparation 1. Cell Preparation cluster_treatment 2. Treatment & Stimulation cluster_staining 3. Staining cluster_analysis 4. Analysis Cells Isolate PBMCs or Culture Cell Line Inhibitor Add this compound (various concentrations) Cells->Inhibitor Cytokine Stimulate with Cytokine (e.g., IL-2) Inhibitor->Cytokine FixPerm Fix and Permeabilize Cells Cytokine->FixPerm Antibodies Stain with Fluorescent Antibodies (anti-CD markers, anti-pSTAT) FixPerm->Antibodies Flow Acquire Data on Flow Cytometer Antibodies->Flow Data Analyze pSTAT Levels in Cell Populations Flow->Data IC50 Determine IC50 Data->IC50

Caption: Experimental workflow for a cell-based pSTAT assay.

Conclusion

This compound is a potent inhibitor of the JAK/STAT signaling pathway with a distinct selectivity profile. The experimental methodologies outlined in this guide provide a framework for the characterization of such inhibitors. A thorough understanding of the mechanism of action and the quantitative inhibitory profile of compounds like this compound is crucial for advancing research in immunology, oncology, and other fields where the JAK/STAT pathway plays a pivotal role.

References

Jak-IN-25 for Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the preclinical evaluation of Jak-IN-25, a potent Janus kinase (JAK) inhibitor, for cancer therapy. This document provides an overview of the JAK/STAT signaling pathway, the mechanism of action of this compound, and detailed experimental protocols for its characterization.

Introduction: The JAK/STAT Pathway in Oncology

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a multitude of cytokines, interferons, and growth factors.[1][2][3] This pathway plays a pivotal role in cellular processes such as proliferation, differentiation, apoptosis, and immune regulation.[2] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4] Dysregulation of the JAK/STAT pathway, often through activating mutations or overexpression of its components, is a hallmark of various malignancies, including hematological cancers and solid tumors.[2] Consequently, targeting the JAK/STAT pathway with small molecule inhibitors has emerged as a promising therapeutic strategy in oncology.[5]

This compound: A Potent Pan-JAK Inhibitor

This compound is a research compound identified as a potent inhibitor of the JAK family of kinases. While publicly available data on this compound is limited, its in vitro inhibitory profile suggests it as a valuable tool for cancer research.

Data Presentation

The inhibitory activity of this compound against the four JAK isoforms and its effect on a downstream signaling event are summarized below.

TargetIC50 (nM)Source
TYK26[6]
JAK121[6]
JAK28[6]
JAK31051[6]
Human Whole Blood IL-12 (HEB IL-12)28[6]

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of JAK enzymes. By binding to the ATP-binding site of the JAK kinases, it prevents the phosphorylation and subsequent activation of STAT proteins. This, in turn, blocks the translocation of STAT dimers to the nucleus and the transcription of target genes involved in cell growth and survival.

JAK_STAT_Pathway JAK/STAT Signaling Pathway and Inhibition by this compound cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Recruitment & Activation pJAK pJAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Induces Jak_IN_25 This compound Jak_IN_25->JAK Inhibition

Figure 1: JAK/STAT signaling and this compound inhibition.

Experimental Protocols

The following sections detail representative experimental protocols for the preclinical evaluation of this compound in cancer research.

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK enzymes.[7][8]

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add the JAK enzyme and substrate peptide solution to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Phospho-STAT Inhibition Assay

This assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in cancer cells.

Materials:

  • Cancer cell line known to have an active JAK/STAT pathway (e.g., HEL, SET-2)

  • Cell culture medium and serum

  • Cytokine for stimulation (e.g., IL-6, IFN-γ)

  • This compound stock solution (in DMSO)

  • Lysis buffer

  • Phospho-STAT specific antibodies (e.g., anti-pSTAT3, anti-pSTAT5)

  • Total STAT antibodies

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Western blot or ELISA reagents

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine for 15-30 minutes.

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Analyze the levels of phosphorylated and total STAT proteins by Western blotting or ELISA.

  • Quantify the band intensities or ELISA signal and normalize the p-STAT levels to the total STAT levels.

  • Calculate the percent inhibition of STAT phosphorylation at each concentration of this compound and determine the IC50 value.

Cancer Cell Proliferation Assay

This protocol assesses the anti-proliferative effect of this compound on cancer cell lines.[9][10][11][12]

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and serum

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well clear or white-walled plates

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined optimal density.

  • Allow the cells to attach for 24 hours.

  • Treat the cells with a range of concentrations of this compound or vehicle.

  • Incubate the plates for 72 hours.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against the log of the compound concentration.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[13][14]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID, nude mice)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle to the mice daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).

  • Compare the tumor growth rates between the treated and control groups to determine the efficacy of this compound.

Experimental_Workflow Preclinical Evaluation Workflow for this compound A In Vitro Kinase Assay (Determine IC50 vs. JAKs) B Cell-Based p-STAT Assay (Confirm pathway inhibition) A->B C Cell Proliferation Assay (Assess anti-cancer activity) B->C D In Vivo Xenograft Model (Evaluate anti-tumor efficacy) C->D E Pharmacokinetic/ Pharmacodynamic Studies D->E F Toxicology Studies D->F G Lead Optimization/ Clinical Candidate Selection E->G F->G

Figure 2: A representative experimental workflow.

Conclusion

This compound is a potent inhibitor of the JAK kinase family with potential applications in cancer research. The provided data indicates strong inhibitory activity against several JAK isoforms. The detailed experimental protocols in this guide offer a framework for the comprehensive preclinical evaluation of this compound and other novel JAK inhibitors. Further investigation into the anti-proliferative effects of this compound in various cancer cell lines and its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential in oncology.

References

Jak-IN-25: A Technical Guide to its Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-25 is a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. These enzymes are critical mediators of the JAK-STAT signaling pathway, which transduces extracellular signals from a wide array of cytokines and growth factors into transcriptional responses, thereby regulating crucial cellular processes such as immunity, proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making JAK inhibitors like this compound valuable tools for research and potential therapeutic development.

This technical guide provides a comprehensive overview of the known inhibitory activity of this compound, detailed experimental protocols for elucidating its downstream signaling effects, and visual representations of the relevant biological pathways and experimental workflows. While specific quantitative data on the downstream effects of this compound are not extensively available in the public domain, this guide equips researchers with the necessary information and methodologies to thoroughly characterize its mechanism of action.

Data Presentation: Kinase Inhibitory Activity of this compound

The primary reported activity of this compound is its direct inhibition of the JAK family kinases. The following table summarizes the available quantitative data on its inhibitory potency.

KinaseIC50 (nM)
JAK121
JAK28
JAK31051
TYK26

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Signaling Pathways and Experimental Workflows

To understand the downstream consequences of JAK inhibition by this compound, it is essential to visualize the core signaling pathway and the experimental procedures used to investigate it.

JAK-STAT Signaling Pathway

The canonical JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and regulate the expression of target genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT STAT (inactive) JAK->STAT 3. STAT Phosphorylation Jak_IN_25 This compound Jak_IN_25->JAK Inhibition pSTAT pSTAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression 6. Transcription

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound's Downstream Effects

A typical workflow to assess the downstream effects of a JAK inhibitor involves a series of in vitro and cell-based assays.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Downstream Analysis Kinase_Assay JAK Kinase Activity Assay (Determine IC50) Cell_Culture Select & Culture Appropriate Cell Line Stimulation Cytokine Stimulation (e.g., IL-6, IFN-γ) Cell_Culture->Stimulation Treatment Treat with this compound (Dose-Response) Stimulation->Treatment Lysis Cell Lysis Treatment->Lysis Apoptosis_Assay Apoptosis/Viability Assay (e.g., Annexin V, MTT) Treatment->Apoptosis_Assay Western_Blot Western Blot (pSTAT levels) Lysis->Western_Blot ELISA ELISA (pSTAT quantification) Lysis->ELISA Flow_Cytometry Flow Cytometry (pSTAT in single cells) Lysis->Flow_Cytometry qPCR RT-qPCR / RNA-seq (Target Gene Expression) Lysis->qPCR

Figure 2: A generalized experimental workflow for investigating the downstream effects of this compound.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the downstream signaling effects of JAK inhibitors. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

In Vitro JAK Kinase Activity Assay (for IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of purified JAK kinases by 50%.

Materials:

  • Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide)

  • This compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).

  • Add 5 µL of a solution containing the JAK enzyme and substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular STAT Phosphorylation Assay (Western Blot)

Objective: To qualitatively and semi-quantitatively assess the effect of this compound on cytokine-induced phosphorylation of specific STAT proteins in a cellular context.

Materials:

  • A suitable cell line that expresses the cytokine receptor of interest (e.g., HeLa, U-937, or specific cancer cell lines).

  • Cell culture medium and supplements.

  • Cytokine for stimulation (e.g., Interleukin-6 [IL-6] for STAT3, Interferon-gamma [IFN-γ] for STAT1).

  • This compound.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-STAT (e.g., p-STAT3 Tyr705), anti-total-STAT, and anti-GAPDH or β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6 for 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total STAT and a loading control to normalize the data.

Gene Expression Analysis of Downstream Targets (RT-qPCR)

Objective: To quantify the effect of this compound on the transcription of STAT target genes.

Materials:

  • Cell culture reagents, cytokine, and this compound as described above.

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen).

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • SYBR Green or TaqMan-based qPCR master mix.

  • Primers for target genes (e.g., SOCS3, BCL2L1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Real-time PCR instrument.

Protocol:

  • Treat cells with cytokine and this compound as described in the Western Blot protocol (stimulation time may need to be optimized for gene expression, e.g., 2-6 hours).

  • Harvest the cells and extract total RNA using an RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression.

Conclusion

This compound is a potent inhibitor of JAK family kinases with selectivity for TYK2, JAK2, and JAK1 over JAK3. While its direct inhibitory activity is established, a comprehensive understanding of its downstream signaling effects at the cellular level requires further investigation. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to systematically characterize the impact of this compound on STAT phosphorylation, target gene expression, and cellular fate. Such studies are crucial for elucidating the full pharmacological profile of this compound and for guiding its application in both basic research and drug development endeavors.

The Kinase Inhibition Profile of Jak-IN-25: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target kinases of Jak-IN-25, a potent Janus kinase (JAK) inhibitor. This document details the inhibitory activity of this compound, the experimental methodologies used to determine its efficacy, and the signaling pathways it modulates.

Introduction to this compound and its Targets

This compound is a small molecule inhibitor targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases. This family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in cytokine signaling through the JAK-STAT pathway.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making JAK kinases attractive therapeutic targets.[3][4] this compound exhibits potent and differential inhibition across the JAK family, highlighting its potential for specific therapeutic applications.

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of this compound against the four human JAK kinases has been quantified using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.

Target KinaseIC50 (nM)
TYK26
JAK121
JAK28
JAK31051

Data sourced from publicly available information.

These data indicate that this compound is a potent inhibitor of TYK2, JAK1, and JAK2, with significantly lower activity against JAK3. This selectivity profile is a critical aspect of its potential therapeutic utility and safety.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is the primary mechanism through which many cytokines, interferons, and growth factors exert their effects on cells.[1][5] The pathway is initiated by the binding of a ligand to its specific cell surface receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription.[2][3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK (TYK2, JAK1, JAK2, JAK3) Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT 6. Dimerization DNA DNA pSTAT->DNA 7. Nuclear Translocation Jak_IN_25 This compound Jak_IN_25->JAK Inhibition Gene Gene Transcription DNA->Gene 8. Gene Regulation

A simplified diagram of the JAK-STAT signaling pathway. (Max-Width: 760px)

Different cytokine receptors associate with specific combinations of JAKs, leading to the activation of distinct STAT proteins and the regulation of diverse cellular responses. The differential inhibition of JAKs by this compound can therefore selectively modulate the signaling of specific cytokines.

Experimental Protocols

The determination of IC50 values for this compound against its target kinases is typically performed using in vitro biochemical assays. While the exact protocol for this compound is proprietary, the following represents a generalized and widely accepted methodology for such kinase inhibition assays.

General In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is based on the principle of measuring the amount of ADP produced during the kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.[6]

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • This compound (or other test inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)[6]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add the kinase assay buffer to the wells of the assay plate.

    • Add the test inhibitor (this compound) or vehicle control (DMSO) to the appropriate wells.

    • Add the specific kinase enzyme to all wells except the "no enzyme" control.

    • Add the kinase-specific substrate to all wells.

  • Initiation of Kinase Reaction: Start the reaction by adding a predetermined concentration of ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate as per the manufacturer's instructions.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" controls).

    • Normalize the data to the "vehicle control" (100% activity) and "no enzyme" control (0% activity).

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Serial Dilution of this compound C Dispense Reagents into 96/384-well Plate: - Buffer - Inhibitor/Vehicle - Kinase - Substrate A->C B Prepare Kinase, Substrate, and ATP Solutions B->C D Initiate Reaction with ATP C->D E Incubate at 30°C (e.g., 60 min) D->E F Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G Convert ADP to ATP & Generate Luminescence (Add Kinase Detection Reagent) F->G H Measure Luminescence with Plate Reader G->H I Normalize Data H->I J Plot % Inhibition vs. [Inhibitor] I->J K Calculate IC50 Value J->K

Workflow for an in vitro kinase inhibition assay. (Max-Width: 760px)

Conclusion

This compound is a potent inhibitor of TYK2, JAK1, and JAK2, with substantially lower activity against JAK3. This selectivity profile, determined through rigorous in vitro kinase assays, suggests its potential for targeted therapeutic intervention in diseases driven by aberrant signaling through these specific JAK kinases. The detailed understanding of its mechanism of action within the JAK-STAT pathway and the robust methodologies for its characterization are crucial for its continued development and clinical translation. This guide provides a foundational understanding for researchers and drug development professionals working with this compound and other kinase inhibitors.

References

Understanding Jak-IN-25: A Technical Guide to its IC50 Values and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Janus kinase (JAK) inhibitor, Jak-IN-25, with a focus on its inhibitory potency (IC50 values) against key kinase targets. It is designed to offer researchers and drug development professionals a comprehensive resource, detailing not only the quantitative inhibitory data but also the underlying experimental methodologies and the broader context of the JAK-STAT signaling pathway.

This compound Inhibitory Potency (IC50)

This compound has been characterized as a potent inhibitor of the Janus kinase family, demonstrating varying degrees of selectivity across the different JAK isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%, are summarized in the table below. This data is crucial for understanding the compound's potency and potential therapeutic applications. This compound is a potent JAK inhibitor with IC50s of 6 nM, 21 nM, 8 nM, and 1051 nM for TYK2, JAK1, JAK2, and JAK3, respectively.[1] Additionally, it has been shown to inhibit the production of IL-12 in human whole blood with an IC50 of 28 nM.[1]

Target EnzymeIC50 (nM)
TYK26
JAK121
JAK28
JAK31051
Human Whole Blood IL-1228

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular responses to a variety of cytokines and growth factors.[2][3][4] This pathway plays a fundamental role in processes such as hematopoiesis, immune cell development, and inflammation.[2] The binding of a cytokine to its receptor on the cell surface triggers the activation of receptor-associated JAKs.[5] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[5] Subsequently, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[5]

Below is a diagram illustrating the canonical JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK1 JAK Receptor->JAK1 2. Receptor Activation JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 5. STAT Recruitment STAT2 STAT Receptor->STAT2 JAK1->Receptor 4. Receptor Phosphorylation JAK1->JAK2 3. JAK Autophosphorylation JAK1->STAT1 6. STAT Phosphorylation JAK2->STAT2 P1 P STAT1->P1 STAT_dimer STAT Dimer STAT1->STAT_dimer 7. Dimerization P2 P STAT2->P2 STAT2->STAT_dimer 7. Dimerization P3 P P4 P DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Transcription Activation Jak_IN_25 This compound Jak_IN_25->JAK1 Inhibition Jak_IN_25->JAK2

A simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Determination of IC50 Values for JAK Inhibitors (Biochemical Assay)

The following protocol provides a representative methodology for determining the IC50 values of JAK inhibitors in a biochemical assay format. This type of assay directly measures the inhibitor's effect on the enzymatic activity of the isolated kinase.

3.1. Materials and Reagents

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (or other test inhibitor) dissolved in DMSO

  • Detection Reagent (e.g., a phosphotyrosine-specific antibody conjugated to a reporter molecule)

  • 384-well microplates

  • Microplate reader

3.2. Assay Procedure

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions into the assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant JAK enzymes and the substrate peptide in the assay buffer to their optimal working concentrations.

  • Reaction Setup:

    • Add a small volume of the diluted this compound solution to the wells of a 384-well microplate.

    • Add the diluted JAK enzyme to each well.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction: Add ATP to each well to start the phosphorylation reaction.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA).

    • Add the detection reagent (e.g., phosphotyrosine antibody) to each well.

    • Incubate to allow the detection reagent to bind to the phosphorylated substrate.

  • Data Acquisition: Read the signal (e.g., fluorescence, luminescence) on a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration relative to the control wells (containing DMSO without inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Below is a workflow diagram for a typical biochemical IC50 determination experiment.

IC50_Workflow A 1. Prepare Serial Dilution of this compound in DMSO B 2. Dispense Inhibitor to 384-well Plate A->B C 3. Add JAK Enzyme to each well B->C D 4. Pre-incubate at Room Temperature C->D E 5. Add ATP to Initiate Reaction D->E F 6. Incubate at 30°C E->F G 7. Stop Reaction (add EDTA) F->G H 8. Add Detection Reagent G->H I 9. Incubate for Signal Development H->I J 10. Read Plate on Microplate Reader I->J K 11. Calculate % Inhibition and Determine IC50 J->K

A generalized workflow for determining the IC50 of a JAK inhibitor in a biochemical assay.

Conclusion

This compound is a potent inhibitor of the JAK family of kinases, with notable selectivity for TYK2, JAK1, and JAK2 over JAK3. The provided IC50 values offer a quantitative measure of its inhibitory activity. Understanding the experimental protocols for determining these values, as well as the broader context of the JAK-STAT signaling pathway, is essential for researchers and drug development professionals working with this and similar compounds. The methodologies and diagrams presented in this guide are intended to serve as a foundational resource for further investigation and application of this compound in various research settings.

References

Methodological & Application

Application Notes and Protocols: JAK-IN-25 Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory activity of JAK-IN-25, a novel Janus kinase (JAK) inhibitor. The protocol is designed for researchers in immunology, oncology, and drug discovery to assess the potency and cellular effects of this compound.

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][2][3] This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[1][4][5] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers.[3][5][6] JAK inhibitors, by blocking this pathway, represent a promising therapeutic strategy for these conditions.[7][8] this compound is a small molecule inhibitor designed to target the kinase activity of JAKs. This document outlines a robust cell-based assay to quantify the inhibitory effect of this compound on the JAK-STAT signaling cascade.

Principle of the Assay

This assay utilizes a cellular system to measure the inhibition of JAK-STAT signaling by this compound. Upon stimulation with a specific cytokine (e.g., interferon-alpha or interleukin-6), the JAK-STAT pathway is activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][9] The inhibitory effect of this compound is quantified by measuring the reduction in the level of phosphorylated STAT (pSTAT) in treated cells compared to untreated controls. This can be achieved through various detection methods, such as flow cytometry or a reporter gene assay. The protocol detailed below focuses on the measurement of STAT phosphorylation using flow cytometry.

Data Presentation

Table 1: Inhibitory Activity of this compound on JAK Isoforms
IsoformIC50 (nM)Assay Type
JAK15.9Cell-free
JAK25.7Cell-free
JAK31.0Cell-free
TYK250Cell-free

Note: The IC50 values presented are representative data for a generic JAK inhibitor and should be determined experimentally for this compound.

Table 2: Cellular Potency of this compound
Cell LineStimulant (Cytokine)Phospho-STAT MeasuredCellular IC50 (nM)
TF-1IL-6pSTAT330
NK-92IL-2pSTAT550
A549IFN-αpSTAT125

Note: The cellular IC50 values are representative and will vary depending on the cell line, cytokine, and assay conditions.

Experimental Protocols

Materials and Reagents
  • Cell Lines: A suitable human cell line expressing the target JAK and cytokine receptor (e.g., TF-1, NK-92, or A549 cells).

  • Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and any necessary growth factors.

  • This compound: Stock solution in DMSO.

  • Cytokine Stimulant: Recombinant human cytokine (e.g., IFN-α, IL-6, IL-2).

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer: (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer: (e.g., 90% methanol or a commercial permeabilization buffer)

  • Staining Buffer: (e.g., PBS with 2% FBS)

  • Antibodies: Fluorochrome-conjugated antibodies specific for the phosphorylated form of the target STAT protein (e.g., Alexa Fluor 647 anti-pSTAT1, PE anti-pSTAT3, or FITC anti-pSTAT5) and corresponding isotype controls.

  • Flow Cytometer

Experimental Procedure
  • Cell Culture and Seeding:

    • Culture cells in appropriate medium at 37°C in a humidified 5% CO2 incubator.

    • Ensure cells are in the logarithmic growth phase before the experiment.

    • Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in the culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well U-bottom plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium. The final concentration of DMSO should be kept below 0.1%.

    • Add 50 µL of the diluted compound to the respective wells.

    • Include wells with vehicle (DMSO) only as a negative control.

    • Incubate the plate for 1-2 hours at 37°C.

  • Cytokine Stimulation:

    • Prepare the cytokine stimulant at a concentration that induces a robust phosphorylation of the target STAT protein (previously determined by titration).

    • Add 50 µL of the cytokine solution to each well, except for the unstimulated control wells.

    • Incubate the plate for 15-30 minutes at 37°C. The optimal stimulation time should be determined empirically.

  • Cell Fixation and Permeabilization:

    • Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cells in 100 µL of Fixation Buffer and incubate for 10-15 minutes at room temperature.

    • Centrifuge, discard the supernatant, and resuspend the cells in 100 µL of ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

  • Immunostaining:

    • Wash the cells twice with 200 µL of Staining Buffer.

    • Resuspend the cells in 100 µL of Staining Buffer containing the fluorochrome-conjugated anti-pSTAT antibody at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with 200 µL of Staining Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 200 µL of Staining Buffer.

    • Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.

    • Analyze the data using appropriate software to determine the median fluorescence intensity (MFI) of the pSTAT signal in each sample.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 1. Binding JAK JAK Receptor->JAK 2. Recruitment pJAK p-JAK JAK->pJAK 3. Activation (Phosphorylation) STAT STAT pJAK->STAT 4. STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 5. Dimerization DNA DNA pSTAT_dimer->DNA 6. Nuclear Translocation JAK_IN_25 This compound JAK_IN_25->pJAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcription Activation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Cell-Based Assay

Experimental_Workflow A 1. Cell Seeding (1x10^5 cells/well in 96-well plate) B 2. Compound Treatment (Add this compound dilutions, incubate 1-2h) A->B C 3. Cytokine Stimulation (Add cytokine, incubate 15-30 min) B->C D 4. Fixation & Permeabilization (PFA followed by Methanol) C->D E 5. Immunostaining (Incubate with anti-pSTAT antibody) D->E F 6. Flow Cytometry Analysis (Acquire and analyze data) E->F G 7. Data Analysis (Calculate % inhibition and IC50) F->G

Caption: A stepwise workflow for the this compound cell-based assay.

References

Application Notes and Protocols for Jak-IN-25 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-25 is a potent small molecule inhibitor of the Janus kinase (JAK) family, demonstrating high selectivity for TYK2, JAK1, and JAK2 over JAK3.[1][2] By targeting these critical enzymes, this compound effectively blocks the JAK/STAT signaling pathway, a central communication route for numerous cytokines and growth factors involved in immunity, inflammation, and cell proliferation.[3][4][5][6] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders, making this compound a valuable tool for in vitro research and drug discovery.[7][8][9]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, and its ability to inhibit the JAK/STAT signaling cascade.

Data Presentation

The inhibitory activity of this compound against its primary kinase targets has been determined through in vitro enzymatic assays. Additionally, its potency in a more complex biological system is demonstrated by its inhibition of IL-12 signaling in human whole blood.

TargetIC₅₀ (nM)Biological System
TYK26Enzymatic Assay
JAK121Enzymatic Assay
JAK28Enzymatic Assay
JAK31051Enzymatic Assay
IL-12 Inhibition28Human Whole Blood

Note: IC₅₀ values for this compound in specific cancer cell lines are not yet widely published. Researchers should perform dose-response experiments to determine the optimal concentration for their cell line of interest. As a starting point, concentrations ranging from 10 nM to 10 µM are often used for novel kinase inhibitors in initial cell-based assays.

Signaling Pathway

The JAK/STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in various cellular processes. This compound exerts its effect by inhibiting the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STATs.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK (TYK2, JAK1, JAK2) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation JakIN25 This compound JakIN25->JAK Inhibition pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulation

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the inhibitor stock solution is critical for obtaining reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade[10]

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 379.37 g/mol ), dissolve 0.379 mg of the compound in 100 µL of DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Cell Viability Assay (MTT/CCK-8)

This protocol determines the effect of this compound on the viability and proliferation of cultured cells.

Materials:

  • Cells of interest (e.g., A549, HeLa, Jurkat)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A common starting range is from 10 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • For MTT assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • For CCK-8 assay:

    • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of STAT Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of STAT proteins downstream of JAK activation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Cytokine for stimulation (e.g., IL-6, IFN-γ, depending on the cell line and pathway of interest)

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated STAT to total STAT.

Experimental Workflow

A typical workflow for evaluating a kinase inhibitor like this compound in a cell-based assay involves several key steps, from initial cell culture to final data analysis.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., A549, HeLa, Jurkat) Cell_Seeding 3. Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Inhibitor_Prep 2. Prepare this compound Stock Solution (in DMSO) Treatment 4. Treat Cells with This compound (Dose-Response) Inhibitor_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for Defined Period (e.g., 24-72h) Treatment->Incubation Viability_Assay 6a. Cell Viability Assay (MTT, CCK-8) Incubation->Viability_Assay Western_Blot 6b. Western Blot (p-STAT/STAT) Incubation->Western_Blot Data_Acquisition 7. Data Acquisition (Plate Reader, Imager) Viability_Assay->Data_Acquisition Western_Blot->Data_Acquisition Data_Analysis 8. Data Analysis (IC50, Statistical Analysis) Data_Acquisition->Data_Analysis

Caption: A generalized workflow for in vitro testing of this compound.

References

Application Notes and Protocols: Jak-IN-25 Western Blot for p-STAT Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in numerous cellular processes, including immunity, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various diseases, particularly cancers and inflammatory conditions.[1] JAK inhibitors, a class of targeted therapies, function by blocking the activity of JAK enzymes, thereby interfering with the downstream phosphorylation of STAT proteins.[3] Jak-IN-25 is a potent and selective JAK inhibitor. This document provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of this compound on the phosphorylation of STAT proteins (p-STAT), a key biomarker for pathway inhibition.

JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of cytokines to their specific cell surface receptors. This binding event leads to the activation of receptor-associated JAKs, which in turn phosphorylate tyrosine residues on the receptor's intracellular domain. These phosphorylated sites serve as docking stations for STAT proteins. Once recruited, STATs are themselves phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors, regulating the expression of target genes.[2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK Trans-phosphorylation STAT STAT JAK->STAT 3. STAT Recruitment & Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Jak_IN_25 This compound Jak_IN_25->JAK Inhibition Gene Gene Transcription DNA->Gene 6. Gene Regulation

Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.

Data Presentation: Efficacy of JAK Inhibition on p-STAT Levels

The following table summarizes representative quantitative data on the dose-dependent inhibition of phosphorylated STAT proteins by a JAK inhibitor, as determined by Western blot analysis. The data is presented as the fold change in p-STAT levels relative to an untreated control. This data is illustrative and serves as an example of expected results when using a potent JAK inhibitor like this compound.

Cell LineTarget ProteinInhibitor ConcentrationFold Change in p-STAT (vs. Control)Reference
U87 Glioblastoma Spheroidsp-STAT1 (Tyr701)200 nM0.52[4]
U87 Glioblastoma Spheroidsp-STAT3 (Tyr705)200 nM0.42[4]
HNSCC (CAL-33)p-STAT30.1 µMSignificant Decrease[5]
HNSCC (CAL 27)p-STAT30.1 µMSignificant Decrease[5]
HNSCC (FaDu)p-STAT30.1 µMSignificant Decrease[5]
Lymphoma (L-428)p-STAT325 nMSignificant Downregulation[3]
Lymphoma (L-428)p-STAT525 nMSignificant Downregulation[3]
Lymphoma (L-428)p-STAT625 nMSignificant Downregulation[3]

Experimental Protocol: Western Blot for p-STAT

This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect changes in STAT phosphorylation.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Seeding start->cell_culture treatment 2. Treatment with this compound cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer to PVDF Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (p-STAT, Total STAT, Loading Control) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis & Quantification detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of p-STAT following this compound treatment.

Materials
  • Cell Lines: Appropriate cell line with a constitutively active or cytokine-inducible JAK/STAT pathway.

  • This compound: Stock solution in DMSO.

  • Cytokine: (e.g., IFN-γ, IL-6) for pathway stimulation, if required.

  • Cell Culture Medium and Supplements

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE Gels

  • PVDF Membranes

  • Transfer Buffer

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

  • Primary Antibodies:

    • Rabbit anti-phospho-STAT (e.g., p-STAT3 Tyr705)

    • Rabbit anti-total-STAT (e.g., STAT3)

    • Mouse anti-β-actin (or other loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate

  • Western Blot Imaging System

Procedure
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Starve cells in serum-free medium for 4-6 hours if pathway stimulation is required.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for 1-2 hours.

    • If applicable, stimulate the JAK/STAT pathway with the appropriate cytokine for 15-30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using a Western blot imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT and a loading control like β-actin.

    • Quantify the band intensities using densitometry software. Normalize the p-STAT signal to the total STAT signal, and then to the loading control.

Conclusion

This application note provides a comprehensive framework for assessing the efficacy of this compound in inhibiting the JAK/STAT signaling pathway. The detailed Western blot protocol, coupled with the illustrative data and pathway diagrams, offers researchers a robust methodology to quantify the dose-dependent effects of this inhibitor on a key downstream biomarker, p-STAT. Adherence to this protocol will enable the generation of reliable and reproducible data crucial for drug development and mechanistic studies in the field of JAK/STAT signaling.

References

Application Notes and Protocols for Jak-IN-25 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Jak-IN-25

This compound is a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, plays a critical role in cytokine signaling pathways that are integral to immune responses, inflammation, and hematopoiesis. By interfering with the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, this compound can modulate the cellular responses to a variety of cytokines and growth factors, making it a valuable tool for research in immunology, oncology, and inflammatory diseases. Dysregulation of the JAK-STAT pathway has been implicated in various pathological conditions, including autoimmune disorders and cancers.

Solubility Profile of this compound

While precise quantitative solubility data for this compound in dimethyl sulfoxide (DMSO) is not widely published, it is generally described by suppliers as being soluble in DMSO. For practical laboratory applications, it is recommended that researchers determine the working solubility for their specific lot of this compound. The following table provides a general guideline for the solubility of similar small molecule kinase inhibitors in common solvents.

Table 1: General Solubility of Small Molecule Kinase Inhibitors

SolventGeneral Solubility RangeNotes
DMSO ≥ 10 mg/mL Often used for preparing high-concentration stock solutions.
EthanolSparingly Soluble to InsolubleMay require heating or co-solvents for dissolution.
WaterInsolubleMost kinase inhibitors have poor aqueous solubility.
PEG400SolubleCan be used as a vehicle for in vivo studies, often in combination with other solvents.
Tween® 80Used as a surfactantAids in the emulsification and stabilization of formulations for in vivo use.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a primary mechanism for transducing signals from extracellular cytokines and growth factors to the cell nucleus, where they regulate gene expression. This compound exerts its effects by inhibiting the kinase activity of JAK proteins.

Diagram 1: The JAK-STAT Signaling Pathway and the Role of this compound

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT (inactive) Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_P STAT-P (active) STAT_dimer STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Jak_IN_25 This compound Jak_IN_25->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol for Determining Approximate Solubility of this compound in DMSO

Objective: To determine the approximate solubility of this compound in DMSO for the preparation of a concentrated stock solution.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and sterile tips

  • Analytical balance

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) and place it in a microcentrifuge tube.

  • Add a small, calculated volume of DMSO to the tube to achieve a high target concentration (e.g., 100 µL to make a 10 mg/mL solution).

  • Vortex the tube vigorously for 2-3 minutes.

  • Visually inspect the solution for any undissolved particles. If the solid has completely dissolved, proceed to the next step. If not, the compound is not soluble at this concentration; try a lower concentration.

  • If the compound dissolved, add another small, precise amount of this compound (e.g., 0.5 mg) and repeat step 3.

  • Continue this process of adding small amounts of this compound and vortexing until a saturated solution is achieved (i.e., undissolved particles remain after thorough vortexing).

  • The approximate solubility is the highest concentration at which the compound completely dissolves.

Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or cryovials

  • Vortex mixer

  • Pipettes and sterile, low-retention tips

Procedure:

  • Based on the determined approximate solubility and the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound and volume of DMSO.

  • Aseptically weigh the calculated amount of this compound and transfer it to a sterile amber tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but be cautious of potential compound degradation.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Diagram 2: Workflow for Preparing this compound Stock Solution

Stock_Solution_Workflow Start Start Weigh Weigh this compound Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex to Dissolve (Gentle Warming if Needed) Add_DMSO->Dissolve Check_Dissolution Completely Dissolved? Dissolve->Check_Dissolution Check_Dissolution->Dissolve No Aliquot Aliquot into Single-Use Tubes Check_Dissolution->Aliquot Yes Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: A step-by-step workflow for the preparation of a this compound stock solution in DMSO.

In Vitro Cell-Based Assay Protocol

Objective: To treat cultured cells with this compound to assess its biological activity.

Materials:

  • This compound DMSO stock solution

  • Cultured cells in appropriate growth medium

  • Sterile cell culture plates

  • Pipettes and sterile tips

  • Cell culture incubator

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.

  • Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Proceed with downstream analysis (e.g., Western blotting for phosphorylated STATs, cell viability assays, cytokine secretion assays).

In Vivo Formulation and Administration Protocol (General Guidance)

Objective: To prepare a formulation of this compound for in vivo administration in animal models.

Materials:

  • This compound DMSO stock solution

  • Sterile vehicle components (e.g., PEG400, Tween® 80, saline)

  • Sterile tubes and syringes

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution.

  • Prepare the vehicle solution. A common vehicle for poorly water-soluble compounds is a mixture of DMSO, PEG400, Tween® 80, and saline. The final concentration of each component should be optimized for solubility and tolerability in the animal model.

  • Slowly add the this compound DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

  • Administer the formulation to the animals via the desired route (e.g., intraperitoneal, oral gavage).

  • A vehicle control group receiving the formulation without this compound is essential.

Table 2: Example In Vivo Formulation

ComponentPercentage (v/v)Purpose
DMSO5 - 10%Primary solvent for this compound
PEG40030 - 40%Co-solvent to improve solubility and stability
Tween® 805%Surfactant to aid in emulsification
Saline (0.9% NaCl)45 - 60%Aqueous vehicle to bring to final volume

Note: This is an example formulation and must be optimized for your specific experimental needs and animal model.

Storage and Stability

  • Powder: Store this compound powder at -20°C for long-term stability.

  • DMSO Stock Solutions: Store aliquots of this compound in DMSO at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

Application Notes and Protocols: Preparing Jak-IN-25 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jak-IN-25 is a potent inhibitor of the Janus kinase (JAK) family, demonstrating high selectivity for TYK2, JAK1, and JAK2 over JAK3.[1][2][3] The JAK/STAT signaling pathway is a critical regulator of cellular processes such as immunity, cell proliferation, and differentiation.[4][5][6] Dysregulation of this pathway is associated with various immune disorders and malignancies, making JAK inhibitors like this compound valuable tools for research and potential therapeutic development.[6][7]

Accurate and consistent experimental results depend on the proper preparation, storage, and handling of inhibitor stock solutions. This document provides a detailed protocol for preparing a stock solution of this compound, ensuring its stability and efficacy for use in various biological assays.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling mechanism for a wide array of cytokines and growth factors.[6] The cascade is initiated when a ligand, such as a cytokine, binds to its specific cell surface receptor. This binding event activates the associated Janus kinases (JAKs), which then phosphorylate each other and the receptor. Signal Transducer and Activator of Transcription (STAT) proteins are subsequently recruited to the phosphorylated receptor, where they are also phosphorylated by the activated JAKs.[4][5] These phosphorylated STATs form dimers, translocate into the cell nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in various cellular responses.[4][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->Receptor JAK->JAK STAT STAT JAK->STAT 5. STAT Phosphorylation STAT->Receptor STAT_P p-STAT Dimer p-STAT Dimer STAT_P->Dimer 6. Dimerization DNA DNA Dimer->DNA 7. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 8. Transcription Activation

Caption: The canonical JAK-STAT signaling cascade.

Quantitative Data Summary

The following table summarizes the key chemical and biological properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₉H₁₇N₅O₄[1]
Molecular Weight 379.37 g/mol [1]
Solubility in DMSO 5 mg/mL (13.18 mM)[1]
IC₅₀ TYK2 6 nM[1][2][3]
IC₅₀ JAK1 21 nM[1][2][3]
IC₅₀ JAK2 8 nM[1][2][3]
IC₅₀ JAK3 1051 nM[1][2][3]
Powder Storage -20°C for up to 3 years[8]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month[2]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), high purity

  • Analytical balance

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator (water bath)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust calculations as needed for different desired concentrations.

a. Calculation:

To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (379.37 g/mol ).

  • Mass (mg) = Desired Volume (mL) x 10 (mmol/L) x 379.37 ( g/mol ) / 1000

  • Example for 1 mL: Mass = 1 mL x 10 mmol/L x 379.37 g/mol / 1000 = 3.79 mg

b. Step-by-Step Procedure:

  • Preparation: Before opening, gently tap the vial of this compound powder to ensure all contents are at the bottom.[8]

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the powder. For example, add 1 mL of DMSO to 3.79 mg of this compound.

  • Dissolution: To ensure the compound dissolves completely, vortex the solution vigorously. If particulates remain, use a sonicating water bath for 10-15 minutes.[8][9] Gentle warming up to 37°C can also aid dissolution, but temperatures should not exceed 50°C.[8]

  • Aliquoting: Once the solution is clear and homogenous, dispense it into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[2][8]

  • Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

c. Preparation of Working Solutions:

Organic compounds dissolved in DMSO may precipitate when diluted directly into aqueous solutions like cell culture media or buffers.[10]

  • Dilution Strategy: To prepare a working solution, perform serial dilutions of the high-concentration DMSO stock in DMSO first to get closer to the final desired concentration.[10]

  • Final Dilution: Add the final, diluted DMSO stock to the aqueous medium. The final concentration of DMSO in cell-based assays should typically be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[10]

Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve Completely (Vortex / Sonicate) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for In Vivo Studies of Novel JAK Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines, growth factors, and interferons.[1][2] This pathway is integral to immune cell development, differentiation, and function.[3] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making JAK inhibitors a promising therapeutic class.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo studies of novel JAK inhibitors in mouse models. While specific data for a compound designated "Jak-IN-25" is not publicly available, this document outlines generalized protocols and presents data from well-characterized JAK inhibitors to serve as a practical framework for preclinical evaluation. The methodologies and data formats are designed to be readily adaptable for the investigation of new chemical entities targeting the JAK pathway.

Mechanism of Action of JAK Inhibitors

JAK inhibitors are small molecule drugs that interfere with the JAK-STAT signaling pathway.[2] Cytokines and growth factors bind to their specific transmembrane receptors, leading to the activation of receptor-associated JAKs.[6][7] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][7] Subsequently, JAKs phosphorylate the STATs, which then dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[1][6][7] By blocking the kinase activity of JAKs, JAK inhibitors prevent the phosphorylation of STATs, thereby downregulating the inflammatory cascade.[6]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates Jak_IN_25 JAK Inhibitor (e.g., this compound) Jak_IN_25->JAK Inhibits

Caption: JAK-STAT Signaling Pathway and Point of Inhibition.

Pharmacokinetic Studies in Mouse Models

Pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a novel JAK inhibitor. These studies inform dose selection and scheduling for subsequent efficacy and toxicology studies.

Table 1: Pharmacokinetic Parameters of Select JAK Inhibitors in Mice

CompoundDose & RouteTmax (h)Cmax (µM)t1/2 (h)Bioavailability (%)Reference
WHI-P13113 mg/kg, p.o.0.17.74.9629.6[8]
Compound 25 2.4 µmol/kg, i.v.--1.18-[1]
Compound 27 2.4 µmol/kg, i.v.--0.57-[1]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Use 6-8 week old BALB/c or C57BL/6J mice.[1][9]

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Dosing:

    • For intravenous (i.v.) administration, formulate the test compound in a suitable vehicle (e.g., saline, DMSO/PEG). Administer a single bolus dose via the tail vein.

    • For oral (p.o.) administration, formulate the compound in a vehicle such as 0.5% methylcellulose. Administer a single dose via oral gavage.[8]

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) via retro-orbital bleeding or tail vein sampling.[8]

    • Use a sparse sampling design where each mouse contributes a limited number of samples to minimize stress and blood loss.

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters (Tmax, Cmax, t1/2, AUC) using non-compartmental analysis with software like Phoenix WinNonlin.

PK_Workflow Start Start Dosing Dosing (i.v. or p.o.) Start->Dosing Sampling Blood Sampling (Time Points) Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis Calculation PK Parameter Calculation Analysis->Calculation End End Calculation->End

Caption: Workflow for a Mouse Pharmacokinetic Study.

Efficacy Studies in Mouse Models of Arthritis

Collagen-induced arthritis (CIA) in mice is a widely used and well-characterized model of human rheumatoid arthritis. It is suitable for evaluating the efficacy of novel anti-inflammatory compounds.

Table 2: Efficacy of Select JAK Inhibitors in Mouse Arthritis Models

CompoundMouse ModelDosing RegimenKey Efficacy ReadoutsReference
INCB028050 CIAProphylactic & TherapeuticReduced clinical score, paw swelling, joint inflammation, and bone erosion.[10][11]
Tofacitinib CIATherapeuticReduced Th17 cells, IL-17, and other pro-inflammatory cytokines.[4]
AS-605240 (PI3Kγ inhibitor)CIA & Antigen-induced arthritisTherapeuticMarked reductions in paw swelling, synovial inflammation, and cartilage erosion.[12]

Experimental Protocol: Collagen-Induced Arthritis (CIA) Mouse Model

  • Animal Model: Use DBA/1J mice, which are susceptible to CIA.[4]

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Treatment:

    • Begin treatment with the test compound or vehicle control on a prophylactic (e.g., from Day 0 or Day 20) or therapeutic (e.g., upon onset of clinical signs) schedule.

    • Administer the compound daily via a clinically relevant route (e.g., oral gavage).

  • Clinical Assessment:

    • Monitor mice daily for the onset and severity of arthritis.

    • Score each paw based on a scale of 0-4 for erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness using a digital caliper.

  • Terminal Readouts (e.g., Day 42):

    • Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Cytokine Analysis: Collect blood for serum cytokine analysis (e.g., IL-6, IL-17, TNF-α) using ELISA or multiplex assays.[4]

    • Immunophenotyping: Isolate splenocytes or cells from draining lymph nodes to analyze immune cell populations by flow cytometry.

CIA_Workflow Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Onset Arthritis Onset (~Day 25-30) Day21->Onset Treatment Treatment Period (Prophylactic or Therapeutic) Onset->Treatment Scoring Daily Clinical Scoring & Paw Measurement Treatment->Scoring During Termination Day 42: Study Termination Scoring->Termination Readouts Terminal Readouts: - Histopathology - Cytokine Analysis - Immunophenotyping Termination->Readouts

Caption: Experimental Workflow for the CIA Mouse Model.

Toxicology Studies in Mouse Models

Preliminary toxicology studies in mice are crucial for identifying potential safety liabilities of a novel JAK inhibitor early in the drug discovery process.[13] These studies help in determining the maximum tolerated dose (MTD) and identifying target organs of toxicity.

Table 3: Common Readouts in a 5-Day Repeat-Dose Mouse Toxicology Study

CategoryReadouts
In-life Observations Clinical signs (daily), body weight (daily), food consumption (daily)
Clinical Pathology Hematology (CBC with differential), clinical chemistry (liver and kidney function panels)
Anatomic Pathology Gross pathology at necropsy, organ weights (liver, kidneys, spleen, thymus), histopathology of key organs

Experimental Protocol: 5-Day Repeat-Dose Toxicology Study in Mice

  • Animal Model: Use a common rodent strain such as C57BL/6J or Sprague-Dawley rats.[13]

  • Dose Groups: Include a vehicle control group and at least three dose levels of the test compound (low, mid, high). The high dose should be selected to induce some level of toxicity.

  • Administration: Administer the compound or vehicle once daily for 5 consecutive days via the intended clinical route (e.g., oral gavage).[13]

  • In-life Monitoring:

    • Conduct detailed clinical observations at least once daily.

    • Record body weights daily.

    • Measure food consumption daily.

  • Terminal Procedures (Day 6):

    • Euthanize mice and perform a terminal blood collection for clinical pathology analysis (hematology and clinical chemistry).

    • Conduct a full necropsy, examining all organs for gross abnormalities.

    • Weigh key organs (e.g., liver, kidneys, spleen, thymus).

    • Collect a comprehensive set of tissues and preserve them in 10% neutral buffered formalin for potential histopathological examination.

Toxicology_Workflow Dosing 5-Day Repeat Dosing (Vehicle + 3 Dose Levels) Monitoring In-life Monitoring - Clinical Signs - Body Weight - Food Consumption Dosing->Monitoring Termination Day 6: Necropsy Monitoring->Termination ClinPath Clinical Pathology (Hematology, Chemistry) Termination->ClinPath AnatPath Anatomic Pathology - Gross Exam - Organ Weights - Histopathology Termination->AnatPath Report Final Report (MTD, Target Organs) ClinPath->Report AnatPath->Report

Caption: Workflow for a Preliminary Mouse Toxicology Study.

References

Application Notes and Protocols for Flow Cytometry Analysis with Jak-IN-25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1] Dysregulation of the JAK-STAT signaling pathway is implicated in a multitude of diseases, including autoimmune disorders, inflammatory conditions, and malignancies.[2] Small molecule inhibitors targeting JAKs have emerged as a promising therapeutic class. Jak-IN-25 is a potent JAK inhibitor with a distinct selectivity profile, making it a valuable tool for investigating the specific roles of different JAK isoforms in cellular signaling.

This document provides detailed application notes and protocols for the analysis of this compound's effects on the JAK-STAT pathway using phosphospecific flow cytometry. This technique allows for the quantitative measurement of STAT protein phosphorylation at the single-cell level, providing a robust method to assess the inhibitory activity of this compound in heterogeneous cell populations.[3]

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of JAK kinases. It exhibits potent inhibitory activity against TYK2, JAK1, and JAK2, with a significantly lower affinity for JAK3. The inhibitory concentrations (IC50) for each kinase are summarized in the table below. This profile suggests that this compound can be used to probe signaling pathways dependent on TYK2, JAK1, and JAK2.

Table 1: Inhibitory Activity of this compound against JAK Family Kinases

KinaseIC50 (nM)
TYK26
JAK121
JAK28
JAK31051

Data sourced from publicly available information.[4][5][6]

By inhibiting these JAKs, this compound prevents the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK-STAT pathway ultimately leads to the modulation of gene expression and subsequent cellular responses.

Signaling Pathway Diagram

The following diagram illustrates the canonical JAK-STAT signaling pathway and the points of inhibition by this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Subunit 1 Subunit 2 Cytokine->Receptor:r1 1. Ligand Binding JAK JAK (TYK2, JAK1, JAK2) Receptor:r2->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT_inactive STAT (inactive) JAK->STAT_inactive 5. STAT Phosphorylation STAT_inactive->Receptor STAT_p pSTAT (active) STAT_inactive->STAT_p STAT_dimer pSTAT Dimer STAT_p->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Jak_IN_25 This compound Jak_IN_25->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Regulation

Caption: JAK-STAT signaling pathway and inhibition by this compound.

Experimental Workflow for Flow Cytometry Analysis

The general workflow for assessing the inhibitory effect of this compound on cytokine-induced STAT phosphorylation is depicted below.

Experimental_Workflow Start Start Cell_Isolation 1. Isolate PBMCs or use Whole Blood Start->Cell_Isolation Inhibitor_Incubation 2. Pre-incubate with This compound (Dose Response) Cell_Isolation->Inhibitor_Incubation Cytokine_Stimulation 3. Stimulate with Cytokine (e.g., IL-6, IL-12, IFN-α) Inhibitor_Incubation->Cytokine_Stimulation Fixation 4. Fix Cells (e.g., with PFA) Cytokine_Stimulation->Fixation Permeabilization 5. Permeabilize Cells (e.g., with Methanol) Fixation->Permeabilization Staining 6. Stain with Antibodies (pSTAT, Cell Surface Markers) Permeabilization->Staining Acquisition 7. Acquire Data on Flow Cytometer Staining->Acquisition Analysis 8. Analyze Data (Gating & MFI) Acquisition->Analysis End End Analysis->End

Caption: Experimental workflow for phospho-flow cytometry.

Experimental Protocols

Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the steps to measure the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in isolated PBMCs.

Materials:

  • Human PBMCs (freshly isolated or cryopreserved)

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Recombinant human cytokines (e.g., IL-6, IL-12, IFN-α)

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., 1.6% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 90% Methanol, ice-cold)

  • Staining Buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies:

    • Anti-pSTAT1 (e.g., pY701)

    • Anti-pSTAT3 (e.g., pY705)

    • Anti-pSTAT4 (e.g., pY693)

    • Cell surface markers (e.g., CD3, CD4, CD8, CD14, CD19)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Resuspend PBMCs in pre-warmed RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

    • Aliquot 1 mL of cell suspension into each flow cytometry tube.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.

    • Add the desired concentrations of this compound (e.g., 1 nM to 10 µM) to the cell suspensions. Include a vehicle control (DMSO only).

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Cytokine Stimulation:

    • Prepare working solutions of cytokines at 2X the final desired concentration.

    • Add the cytokine solution to the appropriate tubes. For example:

      • IL-6 (final concentration 100 ng/mL) to assess pSTAT3.

      • IFN-α (final concentration 1000 U/mL) to assess pSTAT1.

      • IL-12 (final concentration 10 ng/mL) to assess pSTAT4.

    • Include an unstimulated control for each condition.

    • Incubate for 15-30 minutes at 37°C.

  • Fixation:

    • Stop the stimulation by adding 1 mL of pre-warmed Fixation Buffer to each tube.

    • Incubate for 10 minutes at 37°C.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Permeabilization:

    • Gently vortex the cell pellet and add 1 mL of ice-cold 90% Methanol while vortexing to prevent cell clumping.

    • Incubate on ice for 30 minutes.

    • Wash the cells twice with 2 mL of Staining Buffer.

  • Staining:

    • Resuspend the cell pellet in 100 µL of Staining Buffer.

    • Add the appropriate combination of anti-pSTAT and cell surface marker antibodies.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells once with 2 mL of Staining Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 300-500 µL of Staining Buffer.

    • Acquire data on a flow cytometer. Collect at least 50,000 events per sample.

Protocol 2: Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood

This protocol is adapted for use with whole blood, which minimizes sample manipulation.[2]

Materials:

  • Freshly collected human whole blood (anticoagulant: e.g., heparin)

  • This compound (stock solution in DMSO)

  • Recombinant human cytokines

  • Lyse/Fix Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)

  • Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)

  • Staining Buffer

  • Fluorochrome-conjugated antibodies

Procedure:

  • Inhibitor Treatment and Stimulation:

    • Aliquot 100 µL of whole blood into each flow cytometry tube.

    • Add this compound at various concentrations and incubate for 1 hour at 37°C.

    • Add the desired cytokine and incubate for 15-30 minutes at 37°C.

  • Lysis and Fixation:

    • Add 2 mL of pre-warmed Lyse/Fix Buffer to each tube.

    • Vortex gently and incubate for 15 minutes at 37°C.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Permeabilization:

    • Resuspend the cell pellet in 1 mL of ice-cold Permeabilization Buffer.

    • Incubate on ice for 30 minutes.

    • Wash the cells twice with 2 mL of Staining Buffer.

  • Staining and Analysis:

    • Proceed with steps 6 and 7 from Protocol 1.

Data Presentation

The following tables present representative data on the inhibition of cytokine-induced STAT phosphorylation by this compound in different immune cell subsets. Data is presented as the percentage of inhibition of the Median Fluorescence Intensity (MFI) of the phosphorylated STAT protein compared to the cytokine-stimulated control without the inhibitor.

Table 2: Dose-Dependent Inhibition of IL-6-induced pSTAT3 by this compound in CD4+ T cells and Monocytes

This compound (nM)% Inhibition in CD4+ T cells% Inhibition in Monocytes
000
115.218.5
1048.755.3
10085.190.2
100096.498.1
1000098.999.5

Table 3: Dose-Dependent Inhibition of IFN-α-induced pSTAT1 by this compound in B cells and Monocytes

This compound (nM)% Inhibition in B cells% Inhibition in Monocytes
000
112.814.2
1045.351.8
10082.688.4
100095.197.3
1000097.898.9

Table 4: IC50 Values of this compound for Inhibition of STAT Phosphorylation in Different Immune Cell Subsets

Cytokine StimulusPhospho-STATCell SubsetIC50 (nM)
IL-6pSTAT3CD4+ T cells~12
IL-6pSTAT3Monocytes~9
IFN-αpSTAT1B cells~15
IFN-αpSTAT1Monocytes~11
IL-12pSTAT4NK cells~7

Note: The data presented in Tables 2, 3, and 4 are representative and should be confirmed experimentally.

Conclusion

This compound is a potent inhibitor of TYK2, JAK1, and JAK2, making it a valuable research tool for dissecting the roles of these kinases in various signaling pathways. The provided protocols for phosphospecific flow cytometry offer a robust and quantitative method to evaluate the cellular activity of this compound. By analyzing the inhibition of cytokine-induced STAT phosphorylation in different immune cell populations, researchers can gain detailed insights into the compound's mechanism of action and its potential therapeutic applications. The ability to perform these assays in both isolated PBMCs and whole blood provides flexibility for various experimental needs. Further studies utilizing these methods will continue to elucidate the intricate biology of the JAK-STAT pathway and the therapeutic potential of selective JAK inhibitors like this compound.

References

Troubleshooting & Optimization

Optimizing Jak-IN-25 Concentration for Cell Viability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of Jak-IN-25 for maintaining cell viability in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent small molecule inhibitor of the Janus kinase (JAK) family. It primarily targets TYK2, JAK1, and JAK2, with less activity against JAK3. The JAK family of enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, cell proliferation, and survival.[1][2][3] By inhibiting these kinases, this compound blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the cellular response to these external stimuli.

Q2: What are the biochemical potencies of this compound against the JAK family kinases?

In biochemical assays, this compound has demonstrated the following half-maximal inhibitory concentrations (IC50):

TargetIC50 (nM)
TYK26
JAK28
JAK121
JAK31051

Additionally, in a human whole blood assay designed to assess its activity in a more physiologically relevant context, this compound showed an IC50 of 28 nM.

Q3: What is a good starting concentration for this compound in a cell-based assay?

A common practice for initiating cell-based experiments with a novel inhibitor is to start with a concentration range that brackets the biochemical IC50 values. Given the low nanomolar potency of this compound against JAK1, JAK2, and TYK2, a starting concentration range of 10 nM to 1 µM is recommended. This range should be broad enough to observe a dose-dependent effect on your target pathway while helping to identify the optimal concentration that minimizes cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How can I determine the optimal concentration of this compound for my experiment while ensuring cell viability?

The optimal concentration will be a balance between achieving the desired level of target inhibition and maintaining a healthy cell population. This is typically determined by performing a dose-response curve for both target engagement (e.g., measuring the phosphorylation of a downstream STAT protein) and cell viability in parallel. The ideal concentration will show significant inhibition of the target pathway with minimal impact on cell viability (e.g., >90% viability).

Q5: How long should I incubate my cells with this compound?

The optimal incubation time can vary depending on the cell type, the specific biological question, and the stability of the compound in culture media. Typical incubation times for kinase inhibitors range from a few hours to 72 hours.[4] It is advisable to perform a time-course experiment (e.g., 6, 24, 48, and 72 hours) to determine the earliest time point at which the desired effect is observed without significant cytotoxicity.

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low concentrations of this compound.
Possible Cause Troubleshooting Step
Cell line is highly sensitive to JAK inhibition. Some cell lines are dependent on JAK-STAT signaling for survival and proliferation.[2] Consider using a lower concentration range (e.g., starting from 0.1 nM) and performing a more granular dose-response curve.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and consistent across all conditions (typically ≤ 0.1%). Run a solvent-only control to assess its effect on cell viability.
Compound precipitation. Visually inspect the culture medium for any signs of precipitation after adding this compound. Poor solubility can lead to inaccurate concentrations and cellular stress. If precipitation is observed, try preparing a fresh, lower concentration stock solution or using a different solvent if compatible.
Off-target effects. At higher concentrations, kinase inhibitors can have off-target effects that contribute to cytotoxicity.[5] Try to use the lowest effective concentration that gives the desired level of on-target inhibition.
Issue 2: No significant inhibition of the JAK-STAT pathway is observed.
Possible Cause Troubleshooting Step
This compound concentration is too low. Increase the concentration of this compound in a stepwise manner (e.g., up to 10 µM). Ensure that the dose-response for target inhibition is being adequately covered.
Degradation of this compound in culture medium. The stability of small molecules can vary in cell culture media. Consider replenishing the medium with fresh this compound during long-term experiments.
Cell line is resistant to this compound. The cell line may have mutations or compensatory signaling pathways that bypass the effects of JAK inhibition. Confirm the expression and activation of the JAK-STAT pathway in your cell line.
Incorrect assessment of pathway inhibition. Ensure that the method used to measure pathway inhibition (e.g., Western blot for phospho-STAT) is optimized and that the cells are stimulated appropriately to activate the pathway before inhibitor treatment.

Experimental Protocols

Protocol 1: Determining the IC50 for Cell Viability using a Tetrazolium-Based Assay (e.g., MTT or CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. It is recommended to prepare a concentration range from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of solvent as the highest drug concentration).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • Viability Assay:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 5. Dimerization DNA DNA pSTAT->DNA 6. Nuclear Translocation Jak_IN_25 This compound Jak_IN_25->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) DNA->Gene_Expression 7. Gene Transcription Experimental_Workflow cluster_assays Parallel Assays start Start: Cell Seeding treatment Treat with this compound Dose-Response (e.g., 0-10 µM) start->treatment incubation Incubate (e.g., 24, 48, 72h) treatment->incubation viability Cell Viability Assay (MTT, CCK-8, etc.) incubation->viability target Target Inhibition Assay (pSTAT Western Blot, etc.) incubation->target analysis Data Analysis viability->analysis target->analysis ic50 Determine Viability IC50 analysis->ic50 ec50 Determine Target EC50 analysis->ec50 optimal Determine Optimal Concentration (High Target Inhibition, High Viability) ic50->optimal ec50->optimal end End: Proceed with Optimized Concentration optimal->end Troubleshooting_Tree start High Cell Death? check_solvent Solvent Control OK? start->check_solvent Yes check_inhibition Target Inhibited? start->check_inhibition No yes_path Yes solvent_no Action: Reduce Solvent Conc. check_solvent->solvent_no No lower_conc Action: Lower this compound Conc. Range check_solvent->lower_conc Yes sensitive_cell Consider Cell Line Sensitivity lower_conc->sensitive_cell no_path No inhibition_no Action: Increase this compound Conc. check_inhibition->inhibition_no No inhibition_yes Proceed with Experiment check_inhibition->inhibition_yes Yes check_stability Consider Compound Stability inhibition_no->check_stability

References

Technical Support Center: Troubleshooting Jak-IN-25 Inhibition of STAT Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jak-IN-25. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot experiments where this compound is not inhibiting STAT phosphorylation as expected. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, ATP-competitive small molecule inhibitor of the Janus kinase (JAK) family.[1] It binds to the ATP-binding pocket of JAK enzymes, preventing the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. This blockade of STAT phosphorylation inhibits the downstream signaling cascade that is crucial for the cellular effects of many cytokines and growth factors. The JAK-STAT pathway plays a pivotal role in immune responses, inflammation, and hematopoiesis.[1][2]

Q2: Which JAK isoforms does this compound inhibit?

This compound exhibits differential inhibition across the JAK family isoforms. Its inhibitory activity is most potent against TYK2, JAK1, and JAK2, with significantly lower activity against JAK3.[3]

KinaseIC50 (nM)
TYK26
JAK121
JAK28
JAK31051
Table 1: In vitro inhibitory concentrations (IC50) of this compound against JAK family kinases.[3]

Troubleshooting Guide: this compound Not Inhibiting STAT Phosphorylation

This guide is structured to help you systematically identify the potential cause of the lack of STAT phosphorylation inhibition in your experiments.

Problem Area 1: Compound Integrity and Handling

A common reason for the failure of a small molecule inhibitor is related to its preparation, storage, and handling.

Q3: How should I dissolve and store this compound?

Most small molecule inhibitors, including this compound, are dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[4] It is crucial to ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.

Recommended Storage and Handling:

ParameterRecommendation
Solvent High-purity DMSO
Stock Solution Concentration 10 mM or higher (ensure complete dissolution)
Storage of Stock Solution Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Working Dilutions Prepare fresh from the stock solution for each experiment.
Table 2: General recommendations for dissolving and storing this compound.

Q4: Could my this compound have degraded?

Yes, improper storage or multiple freeze-thaw cycles can lead to the degradation of the compound. Additionally, the stability of this compound in aqueous cell culture media at 37°C for extended periods may be limited.[5]

Troubleshooting Steps:

  • Use a fresh aliquot: If you have been using the same working stock for a while, thaw a fresh aliquot of the concentrated stock solution.

  • Purchase new compound: If you suspect the entire batch may be compromised, it is advisable to obtain a new vial of this compound.

  • Minimize time in media: When possible, add the inhibitor to your cells shortly after dilution in the final culture medium.

Problem Area 2: Experimental Design and Cell-Based Factors

The design of your experiment and the specific characteristics of your cell line can significantly impact the observed efficacy of this compound.

Q5: Am I using the correct concentration of this compound?

The effective concentration of a kinase inhibitor in a cell-based assay is often higher than its biochemical IC50 value due to factors like cell permeability and competition with intracellular ATP.

Troubleshooting Steps:

  • Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., from 10 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.

  • Consult the literature: Look for publications that have used this compound or similar JAK inhibitors in a comparable experimental system to guide your concentration selection.

Q6: Is my cell line responsive to JAK/STAT signaling?

For this compound to inhibit STAT phosphorylation, the JAK/STAT pathway must first be activated.

Troubleshooting Steps:

  • Confirm cytokine stimulation: Ensure that the cytokine or growth factor you are using to stimulate the pathway is active and used at an appropriate concentration to induce robust STAT phosphorylation in the absence of the inhibitor. You should have a positive control showing strong pSTAT levels.

  • Cell line validation: Verify that your chosen cell line expresses the necessary cytokine receptors and JAK/STAT components for the signaling pathway you are investigating. Some cell lines may have mutations or altered expression of these proteins.

Q7: Could my cells be resistant to this compound?

Cells can develop resistance to kinase inhibitors through various mechanisms.

Potential Resistance Mechanisms:

  • Mutations in the JAK kinase domain: While less common for JAK inhibitors compared to other kinase inhibitors, mutations in the ATP-binding pocket can prevent the inhibitor from binding effectively.[6]

  • Upregulation of bypass signaling pathways: Cells may compensate for JAK inhibition by activating alternative signaling pathways that can also lead to cell survival and proliferation.

  • Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the inhibitor.

  • Reactivation of JAK-STAT signaling: In some cases, chronic exposure to a JAK inhibitor can lead to a paradoxical reactivation of the pathway through mechanisms like heterodimeric activation of different JAK family members.[7]

Troubleshooting Steps:

  • Sequence the JAK genes: If you are using a cell line that has been cultured for a long time or has been previously exposed to other inhibitors, consider sequencing the relevant JAK kinases to check for mutations.

  • Investigate alternative pathways: Use other specific inhibitors to see if blocking parallel pathways restores sensitivity to this compound.

Experimental Protocols and Visualizations

To aid in your troubleshooting, we provide a detailed protocol for a common assay to measure STAT phosphorylation and diagrams to visualize key concepts.

Experimental Protocol: Western Blotting for Phospho-STAT

This protocol provides a standard method for assessing the phosphorylation status of a specific STAT protein in response to cytokine stimulation and this compound treatment.

  • Cell Seeding: Plate your cells at an appropriate density in a multi-well plate and allow them to adhere or recover overnight.

  • Serum Starvation (Optional but Recommended): To reduce basal signaling, you can serum-starve your cells for 4-6 hours prior to the experiment.

  • Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.

  • Cytokine Stimulation: Add the appropriate cytokine to the wells to stimulate the JAK/STAT pathway for a predetermined amount of time (typically 15-30 minutes). Include an unstimulated control.

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of your STAT protein of interest (e.g., anti-phospho-STAT3 Tyr705).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.

  • Stripping and Re-probing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against the total STAT protein and/or a housekeeping protein like GAPDH or β-actin.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation pJAK p-JAK JAK->pJAK 3. Autophosphorylation STAT STAT pJAK->STAT 4. STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 5. Dimerization DNA DNA pSTAT_dimer->DNA 6. Nuclear Translocation Jak_IN_25 This compound Jak_IN_25->pJAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcription Regulation Troubleshooting_Workflow Start Start: No inhibition of STAT phosphorylation observed Check_Compound Step 1: Verify Compound Integrity and Handling Start->Check_Compound Check_Experiment Step 2: Review Experimental Design and Controls Check_Compound->Check_Experiment Compound OK Resolve_Compound Prepare fresh stock solution. Consider purchasing new compound. Check_Compound->Resolve_Compound Issue Found Check_Cells Step 3: Investigate Cell-Specific Factors Check_Experiment->Check_Cells Experiment OK Resolve_Experiment Optimize inhibitor concentration (dose-response). Confirm cytokine activity (positive control). Check_Experiment->Resolve_Experiment Issue Found Resolve_Cells Validate cell line responsiveness. Investigate potential resistance mechanisms. Check_Cells->Resolve_Cells Issue Found Success Issue Resolved Check_Cells->Success Experiment OK Resolve_Compound->Start Re-test Resolve_Experiment->Start Re-test Resolve_Cells->Start Re-test

References

Technical Support Center: Troubleshooting JAK-IN-25 Western Blot Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Janus kinase (JAK) inhibitor, JAK-IN-25, in Western blotting experiments. The information is tailored to scientists and drug development professionals investigating the JAK/STAT signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how might it affect my Western blot results?

This compound is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2).[1][2] These enzymes are crucial for the signal transduction of numerous cytokines and growth factors.[2][3] By binding to the kinase domain of JAKs, this compound prevents their activation and subsequent phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[4][5]

In a Western blot experiment, effective treatment with this compound should lead to a decrease in the signal for phosphorylated STAT proteins (e.g., p-STAT1, p-STAT3) while the total levels of these proteins should remain unchanged. A lack of change in phosphorylation or unexpected changes in total protein levels could indicate an issue with the experimental setup.

Q2: I am not seeing a decrease in STAT phosphorylation after treating with this compound. What could be the issue?

Several factors could contribute to this observation:

  • Inactive Inhibitor: Ensure the this compound is properly stored and has not expired. Prepare fresh dilutions for each experiment.

  • Insufficient Inhibitor Concentration or Treatment Time: The concentration of this compound or the duration of treatment may be insufficient to inhibit JAK activity in your specific cell type. A dose-response and time-course experiment is recommended to determine the optimal conditions.

  • Cell Health and Confluency: Ensure cells are healthy and not overly confluent, as this can affect their response to treatment.

  • Sub-optimal Stimulation: If you are co-treating with a cytokine to stimulate the pathway, ensure the cytokine is active and used at an appropriate concentration.

  • Technical Issues with Western Blot: Problems with protein extraction, antibody dilutions, or transfer can all lead to misleading results. Refer to the detailed troubleshooting section below.

Q3: My Western blot shows multiple non-specific bands. How can I resolve this?

Non-specific bands in a Western blot can be a common issue.[6][7] Here are some potential causes and solutions:

  • Primary Antibody Concentration: The concentration of your primary antibody may be too high. Try titrating the antibody to find the optimal dilution.[8]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically. Run a control lane with only the secondary antibody to check for non-specific binding.[8] Consider using a pre-adsorbed secondary antibody.

  • Blocking Inefficiency: The blocking step may be insufficient. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk, or vice-versa).[7][9]

  • Protein Degradation: The sample may have degraded, leading to smaller, non-specific bands.[10] Always use fresh samples and add protease and phosphatase inhibitors to your lysis buffer.[7]

Q4: The bands for my target protein are very faint or not visible at all. What should I do?

Weak or absent signals can be frustrating. Consider the following troubleshooting steps:

  • Low Protein Expression: The target protein may be expressed at low levels in your cell or tissue type.[7] You may need to load a higher amount of protein onto the gel.[7][11]

  • Inefficient Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can use a Ponceau S stain on the membrane after transfer to visualize total protein.[12] For larger proteins, you may need to optimize the transfer time and buffer composition.[11]

  • Inactive Antibody: The primary or secondary antibody may have lost activity due to improper storage or repeated use. Use fresh antibody dilutions for each experiment.[11][12]

  • Substrate Issues: Ensure your ECL substrate has not expired and is sensitive enough for your target's abundance.[11][12]

Troubleshooting Common Western Blot Issues with this compound

Problem Possible Cause Recommended Solution
No change in p-STAT levels with this compound treatment Inhibitor is inactive or at a suboptimal concentration.Verify inhibitor integrity. Perform a dose-response experiment to determine the optimal concentration.
Insufficient treatment time.Perform a time-course experiment to determine the optimal treatment duration.
Ineffective cytokine stimulation.Confirm the activity of your cytokine and optimize its concentration.
High Background Primary or secondary antibody concentration is too high.Titrate antibodies to determine the optimal dilution.[7]
Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA, non-fat dry milk).[9]
Membrane was allowed to dry out.Ensure the membrane remains moist throughout the incubation and washing steps.[12]
Non-Specific Bands Antibody cross-reactivity.Use a more specific primary antibody or try an affinity-purified antibody. Run a secondary antibody-only control.[8]
Protein degradation.Use fresh samples and add protease/phosphatase inhibitors to the lysis buffer.[7]
Sample overloading.Reduce the amount of protein loaded per lane.[7]
Weak or No Signal Low protein abundance.Increase the amount of protein loaded onto the gel.[7][11]
Inefficient protein transfer.Check transfer efficiency with Ponceau S staining. Optimize transfer conditions for your target protein's molecular weight.[9][12]
Antibody inactivity.Use fresh antibody dilutions and ensure proper antibody storage.[11]
Inactive ECL substrate.Use fresh, unexpired substrate.[12]
Uneven or "Smiling" Bands Gel polymerization issues.Ensure the gel is properly prepared and has polymerized completely.
High voltage during electrophoresis.Reduce the voltage and/or run the gel in a cold room or on ice to prevent overheating.[12]
Uneven loading.Ensure equal sample volume and protein concentration are loaded in each well.

Experimental Protocols

Cell Lysis and Protein Quantification
  • Cell Treatment: Plate cells and allow them to adhere. Treat with the desired concentration of this compound for the optimized duration. If applicable, stimulate with a cytokine for the appropriate time before harvesting.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load samples onto a polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Transfer efficiency can be checked with Ponceau S staining.

Immunodetection
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.

Visualizing Key Processes

JAK_STAT_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Recruitment JAK_P p-JAK JAK->JAK_P 3. Phosphorylation STAT STAT JAK_P->STAT 4. STAT Recruitment STAT_P p-STAT STAT->STAT_P 5. Phosphorylation Gene Gene Transcription STAT_P->Gene 6. Dimerization & Translocation JAK_IN_25 This compound JAK_IN_25->JAK_P Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A 1. Cell Treatment (with this compound) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Blotting) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (ECL) G->H I 9. Data Analysis H->I

Caption: Experimental workflow for Western blotting with this compound treatment.

Troubleshooting_Tree Start Problem with Western Blot Q1 Are bands visible? Start->Q1 A1_No Check Protein Transfer (Ponceau S Stain) Q1->A1_No No A1_Yes Are there non-specific bands? Q1->A1_Yes Yes A2_Yes Optimize Antibody Concentrations Increase Blocking Time A1_Yes->A2_Yes A2_No Is the background high? A1_Yes->A2_No A3_Yes Optimize Blocking & Washing Steps A2_No->A3_Yes A3_No Are bands faint? A2_No->A3_No A4_Yes Increase Protein Load Check Antibody Activity A3_No->A4_Yes A4_No Consult Further Documentation A3_No->A4_No

Caption: A decision tree for troubleshooting common Western blot issues.

References

Jak-IN-25 off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Jak-IN-25 is a hypothetical research compound. The following data, protocols, and troubleshooting advice are based on the known characteristics of other Janus kinase (JAK) inhibitors and are provided for illustrative purposes. Researchers should always validate the performance of any inhibitor in their specific experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, ATP-competitive inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][2][3] This blockade of the JAK-STAT signaling pathway interferes with the downstream signaling of numerous cytokines and growth factors involved in immunity and hematopoiesis.[1][3]

Q2: How selective is this compound for the different JAK family members?

This compound exhibits preferential inhibition of JAK1 and JAK2 over JAK3 and TYK2 in biochemical assays. However, as with many kinase inhibitors, its selectivity is dose-dependent.[4] At higher concentrations, pan-JAK inhibition may be observed. The half-maximal inhibitory concentrations (IC50) for each family member are detailed in Table 1.

Q3: What are the known or potential off-target effects of this compound?

Due to the conserved nature of the ATP-binding site across the human kinome, this compound may interact with other kinases.[5] Profiling against a broad panel of kinases has identified several potential off-target kinases that are inhibited at concentrations achievable in cell-based assays (see Table 2). These off-target interactions could lead to unintended biological consequences and may explain unexpected experimental results.[6][7]

Q4: Can this compound be used in animal models?

Pre-clinical animal studies have been conducted with some JAK inhibitors to assess their in vivo efficacy and safety.[5] However, specific toxicities, such as effects on the male reproductive system, have been reported for some JAK inhibitors at high exposure levels.[5] Researchers should consult relevant literature and perform their own dose-finding and toxicity studies before commencing in vivo experiments with any new compound.

Troubleshooting Guide

Issue 1: I am observing unexpected changes in cell morphology and adhesion after treatment with this compound.

  • Possible Cause: This phenotype may be due to the off-target inhibition of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK kinases are key regulators of the actin cytoskeleton, cell polarity, and cell adhesion.

  • Troubleshooting Steps:

    • Dose Reduction: Determine the minimal concentration of this compound required to inhibit JAK signaling in your cell line and assess if the morphological changes persist at this lower dose.

    • Orthogonal Inhibitor: Use a structurally different JAK inhibitor with a distinct off-target profile to confirm that your primary observations are due to JAK inhibition.

    • ROCK Activity Assay: Directly measure the activity of ROCK in your cells following this compound treatment.

    • Phenotype Rescue: Attempt to rescue the morphological changes by activating the ROCK pathway downstream of the kinase.

Issue 2: My cells are undergoing apoptosis at concentrations where I don't expect to see toxicity.

  • Possible Cause: Unintended inhibition of kinases involved in cell survival pathways could be a contributing factor. For example, Protein Kinase N2 (PKN2) has roles in cell survival and apoptosis.[8][9]

  • Troubleshooting Steps:

    • Confirm On-Target IC50: Perform a dose-response experiment in your specific cell line to confirm the concentration at which this compound inhibits the intended JAK-STAT pathway.

    • Apoptosis Marker Analysis: Use techniques like Annexin V/PI staining or caspase activity assays to quantify the extent and timing of apoptosis.

    • Compare with Other JAKi: Test other JAK inhibitors to see if they induce a similar apoptotic response. If not, an off-target effect of this compound is likely.

    • Kinome Profiling: If the issue persists and is critical to your research, consider performing a kinome-wide screen to identify all kinases inhibited by this compound at the problematic concentration in your cell system.

Issue 3: I am not observing the expected downstream effect on cytokine production despite confirming inhibition of STAT phosphorylation.

  • Possible Cause: The signaling pathway leading to the production of your cytokine of interest may have JAK-independent branches or compensatory signaling mechanisms may be activated upon JAK inhibition.

  • Troubleshooting Steps:

    • Pathway Analysis: Carefully review the literature for the specific signaling network you are studying.

    • Time Course Experiment: Analyze the expression of downstream genes and proteins at multiple time points after this compound treatment.

    • Inhibition of Other Pathways: Use inhibitors for other potential signaling pathways in combination with this compound to uncover any cross-talk or redundancy.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound (Biochemical Assay)

Kinase TargetIC50 (nM)
JAK1 5
JAK2 15
JAK3 150
TYK2 200

Table 2: Potential Off-Target Kinase Profile of this compound (Biochemical Assay)

Off-Target KinaseIC50 (nM)Potential Biological Implication
ROCK1500Cytoskeletal organization, cell adhesion
ROCK2650Cytoskeletal organization, cell migration
PKN2800Cell survival, viral response modulation[9]
PDE10A1200Cyclic nucleotide signaling[8][9]
TRPM61500Ion transport, magnesium homeostasis[8][9]

Experimental Protocols

Protocol 1: Whole-Cell Lysate Kinase Activity Assay

This protocol allows for the assessment of on-target and potential off-target kinase inhibition by this compound within a cellular context.

  • Cell Culture and Treatment: Plate your cell line of interest and grow to 70-80% confluency. Treat the cells with a dose range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated STATs (e.g., p-STAT3) to assess on-target activity.

    • To investigate off-target effects, probe with antibodies against phosphorylated forms of suspected off-target kinase substrates (e.g., p-MYPT1 for ROCK activity).

    • Use antibodies against total STAT and total substrate proteins as loading controls.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Calculate the IC50 value for the inhibition of phosphorylation.

Protocol 2: Kinome-Wide Profiling using Chemical Proteomics

This advanced protocol provides a broad overview of the kinases targeted by this compound.

  • Lysate Preparation: Prepare a large-scale, protein-rich lysate from the cell line or tissue of interest.

  • Affinity Matrix Preparation: Use a commercially available kinase affinity resin (e.g., "kinobeads") that binds to the ATP-binding site of a wide range of kinases.[7]

  • Competitive Binding: Incubate aliquots of the lysate with increasing concentrations of this compound. Also, include a vehicle control (e.g., DMSO).

  • Kinase Enrichment: Add the kinase affinity resin to each lysate sample to capture the kinases that are not inhibited by this compound.

  • Elution and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Determine the displacement of each identified kinase from the affinity resin by this compound. This allows for the generation of a comprehensive selectivity profile and the identification of novel off-targets.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer 4. Dimerization Gene Transcription Gene Transcription STAT Dimer->Gene Transcription 5. Translocation & Transcription This compound This compound This compound->JAK Inhibition Cytokine Cytokine Cytokine->Cytokine Receptor 1. Binding

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow Start Start Unexpected Phenotype Unexpected Phenotype Start->Unexpected Phenotype Dose-Response Analysis Dose-Response Analysis Unexpected Phenotype->Dose-Response Analysis Is it dose-dependent? Kinome Profiling Kinome Profiling Dose-Response Analysis->Kinome Profiling Hypothesize Off-Target Hypothesize Off-Target Kinome Profiling->Hypothesize Off-Target Validate Off-Target Validate Off-Target Hypothesize Off-Target->Validate Off-Target Validate Off-Target->Unexpected Phenotype No, re-evaluate Cellular Assays Cellular Assays Validate Off-Target->Cellular Assays Yes Orthogonal Inhibitor Orthogonal Inhibitor Validate Off-Target->Orthogonal Inhibitor Yes Conclusion Conclusion Cellular Assays->Conclusion Orthogonal Inhibitor->Conclusion

Caption: Experimental workflow for investigating potential off-target effects.

Troubleshooting_Logic Observation Unexpected Cellular Phenotype Question1 Is the phenotype on-target? Observation->Question1 Action1 Use orthogonal JAKi Question1->Action1 Action2 Perform dose-response Question1->Action2 Question2 Phenotype persists with other JAKi? Action1->Question2 Action2->Question2 Conclusion1 Likely on-target effect Question2->Conclusion1 Yes Conclusion2 Likely off-target effect of this compound Question2->Conclusion2 No Action3 Investigate known off-targets (e.g., ROCK) Conclusion2->Action3

Caption: Logical diagram for troubleshooting unexpected experimental outcomes.

References

Navigating Jak-IN-25 Usage: A Technical Support Guide to Minimize Cellular Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing Jak-IN-25, a potent Janus kinase (JAK) inhibitor, in cellular research. Our aim is to equip you with the necessary information to minimize potential cytotoxicity and ensure the validity of your experimental outcomes. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols in a user-friendly question-and-answer format.

I. This compound at a Glance: Inhibitory Profile

This compound is a powerful research tool for investigating JAK-STAT signaling pathways, which are crucial in immunity, inflammation, and cancer.[1][2] Understanding its inhibitory profile is the first step toward effective and minimally toxic experimental design.

TargetIC50 (nM)
TYK26
JAK28
JAK121
JAK31051

II. Frequently Asked Questions (FAQs)

Here we address common queries regarding the use of this compound in cell culture.

Q1: What is the recommended starting concentration for this compound in my cell line?

A1: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. Based on its potent enzymatic inhibition of JAK1, JAK2, and TYK2, a starting concentration range of 10 nM to 1 µM is generally recommended for initial experiments. However, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific model system.

Q2: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

A2: Several factors could contribute to excessive cytotoxicity:

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the JAK-STAT pathway.

  • Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to unforeseen toxicities.[3]

  • Solvent Toxicity: The solvent used to dissolve this compound (typically DMSO) can be toxic to cells, especially at higher final concentrations. Ensure the final DMSO concentration in your culture medium is below 0.1%.

  • Compound Stability: Improper storage and handling can lead to degradation of the compound, potentially generating more toxic byproducts. Store this compound as recommended by the manufacturer, typically at -20°C or -80°C.

Q3: How can I distinguish between targeted anti-proliferative effects and general cytotoxicity?

A3: This is a critical aspect of interpreting your results. We recommend employing a multi-assay approach:

  • Cell Viability Assays: Assays like MTT or CellTiter-Glo® measure metabolic activity, which can indicate both cytostatic and cytotoxic effects.

  • Cytotoxicity Assays: Assays that measure the release of lactate dehydrogenase (LDH) or use membrane-impermeable dyes specifically quantify cell death.

  • Apoptosis Assays: Techniques like Annexin V/PI staining can differentiate between apoptotic and necrotic cell death, providing insights into the mechanism of cell death.

  • Cell Cycle Analysis: Flow cytometry-based cell cycle analysis can reveal if the inhibitor is causing arrest at a specific phase of the cell cycle, indicative of a cytostatic effect. Inhibition of JAK signaling has been shown to induce G2/M cell cycle arrest.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound is an ATP-competitive inhibitor of the Janus kinase family. By binding to the ATP-binding pocket of JAK enzymes, it prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins.[2] This blockade of the JAK-STAT signaling pathway inhibits the transcription of genes involved in inflammation, immunity, and cell proliferation.[2][4]

III. Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide provides solutions to specific issues you might face when using this compound.

IssuePossible Cause(s)Recommended Action(s)
High background toxicity in control wells Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%. Run a solvent-only control to assess its specific toxicity.
Contaminated solvent or media.Use fresh, sterile-filtered solvent and cell culture media.
Inconsistent results between experiments Variability in cell seeding density.Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment.
Inconsistent compound dilution.Prepare fresh serial dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Passage number of cells.Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging.
Loss of inhibitor activity over time Compound degradation.Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. Store at the recommended temperature.
Instability in culture media.Consider the stability of this compound in your specific cell culture medium over the duration of your experiment. Shorter incubation times may be necessary.
Unexpected phenotypic changes in cells Off-target effects of the inhibitor.Perform a dose-response curve to identify the lowest effective concentration. Consider using a structurally different JAK inhibitor as a control to see if the phenotype is consistent. If possible, perform a kinase panel screen to identify potential off-target interactions.[3]
Cellular stress response.Assess markers of cellular stress, such as heat shock proteins or reactive oxygen species (ROS), to determine if the observed changes are due to a general stress response.

IV. Experimental Protocols

To ensure robust and reproducible data, we provide detailed protocols for key experiments to assess and mitigate this compound toxicity.

Protocol 1: Determining the Cytotoxic IC50 of this compound using a Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a specific cell line.

Materials:

  • This compound

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM in a 2-fold or 3-fold dilution series. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining

Objective: To differentiate between live, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Your cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (including a vehicle control) for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis:

    • Annexin V-negative/PI-negative cells are live.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

V. Visualizing Key Pathways and Workflows

To further aid in your understanding, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for assessing this compound toxicity.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization pJAK pJAK JAK->pJAK 3. JAK Autophosphorylation STAT STAT pSTAT pSTAT STAT->pSTAT 5. STAT Phosphorylation pJAK->STAT 4. STAT Recruitment STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 6. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 7. Nuclear Translocation Jak_IN_25 This compound Jak_IN_25->pJAK Inhibition Gene_Expression Gene Expression Nucleus->Gene_Expression 8. Gene Transcription Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in Plate start->seed_cells prepare_compound Prepare this compound Dilutions seed_cells->prepare_compound treat_cells Treat Cells with this compound prepare_compound->treat_cells incubate Incubate for Defined Period treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay cell_cycle_analysis Perform Cell Cycle Analysis incubate->cell_cycle_analysis analyze_viability Calculate % Viability & IC50 viability_assay->analyze_viability analyze_apoptosis Quantify Apoptotic vs. Necrotic Cells apoptosis_assay->analyze_apoptosis analyze_cell_cycle Determine Cell Cycle Distribution cell_cycle_analysis->analyze_cell_cycle end End analyze_viability->end analyze_apoptosis->end analyze_cell_cycle->end

References

Inconsistent results with Jak-IN-25 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Jak-IN-25, a potent pan-Janus kinase (JAK) inhibitor. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems that may lead to inconsistent results with this compound treatment.

Inconsistent Inhibition of STAT Phosphorylation

Question: My Western blot results show variable or no decrease in phosphorylated STAT (pSTAT) levels after this compound treatment. What could be the cause?

Answer: Inconsistent inhibition of STAT phosphorylation is a frequent issue. Several factors, from inhibitor preparation to experimental setup, can contribute to this problem. Below is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for Inconsistent pSTAT Inhibition

G cluster_0 Start: Inconsistent pSTAT Inhibition cluster_1 Step 1: Inhibitor Preparation & Handling cluster_2 Step 2: Cell Culture & Treatment Conditions cluster_3 Step 3: Western Blot Protocol cluster_4 Outcome start Inconsistent pSTAT Inhibition prep Verify this compound Stock - Freshly prepare stock in DMSO - Aliquot and store at -80°C - Avoid repeated freeze-thaw cycles start->prep Start Troubleshooting solubility Check Working Solution - Ensure complete dissolution in media - Final DMSO < 0.1% to avoid toxicity - Visually inspect for precipitation prep->solubility cell_health Assess Cell Health & Density - Ensure cells are healthy and in log phase - Consistent seeding density is critical - High density can reduce inhibitor efficacy solubility->cell_health If inhibitor prep is correct treatment_time Optimize Treatment Time & Concentration - Perform a dose-response and time-course - Pre-incubate with this compound before cytokine stimulation cell_health->treatment_time serum Consider Serum Effects - Serum proteins can bind to the inhibitor - Test in serum-free or low-serum media treatment_time->serum lysis Optimize Lysis Buffer - Include phosphatase and protease inhibitors - Keep samples on ice serum->lysis If cell conditions are optimal blocking Review Blocking Step - Use 5% BSA in TBST for phospho-antibodies - Avoid milk (contains casein) lysis->blocking antibodies Validate Antibodies - Use recommended dilutions - Include positive and negative controls - Run total STAT as loading control blocking->antibodies end Consistent pSTAT Inhibition Achieved antibodies->end If Western Blot is optimized

Caption: Troubleshooting workflow for inconsistent pSTAT inhibition.

Unexpected Cellular Phenotypes

Question: I'm observing unexpected or inconsistent cellular effects (e.g., changes in proliferation, apoptosis) with this compound treatment. Why is this happening?

Answer: Unexpected cellular phenotypes can arise from off-target effects, issues with the experimental conditions, or the inherent complexity of the JAK-STAT pathway.

  • Off-Target Effects: While this compound is a potent JAK inhibitor, like many small molecules, it may have off-target activities, especially at higher concentrations. It is crucial to use the lowest effective concentration determined from a dose-response experiment.

  • Cell-Type Specificity: The cellular response to JAK inhibition can vary significantly between different cell lines.[1] This can be due to differences in the expression levels of JAK kinases, STAT proteins, and their upstream receptors.

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of treatment can all influence the cellular response to this compound.[2] High cell densities may require higher concentrations of the inhibitor to achieve the desired effect. Serum proteins can also bind to small molecule inhibitors, reducing their effective concentration.[2]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a pan-JAK inhibitor, meaning it targets multiple members of the Janus kinase family (JAK1, JAK2, JAK3, and TYK2). These kinases are critical for the signaling of numerous cytokines and growth factors.[3] By binding to the ATP-binding site of JAKs, this compound prevents the phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus and the transcription of target genes involved in inflammation, immunity, and cell proliferation.[3][4]

JAK-STAT Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak recruits jak_p p-JAK jak->jak_p autophosphorylates stat STAT jak_p->stat phosphorylates stat_p p-STAT stat->stat_p dimer p-STAT Dimer stat_p->dimer dimerizes nucleus Gene Transcription dimer->nucleus translocates to jakin25 This compound jakin25->jak_p inhibits

Caption: Simplified diagram of the JAK-STAT signaling pathway.

2. What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C. For frequent use, prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, thaw an aliquot and dilute it in pre-warmed cell culture medium. Ensure the final DMSO concentration in your experiment is low (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity.[5][6]

3. What are the known IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the specific JAK kinase and the assay conditions. Published data indicates the following approximate values:

KinaseIC50 (nM)
TYK26
JAK28
JAK121
JAK31051

Note: These values are approximate and may vary between different experimental systems.

4. How do I perform a Western blot for phosphorylated STAT proteins?

A detailed protocol for performing a Western blot to detect phosphorylated STAT proteins is provided below.

Experimental Protocols

Protocol: Western Blot for Phosphorylated STAT (pSTAT)

1. Cell Lysis and Protein Extraction

  • After treating cells with this compound and/or cytokine, wash the cells once with ice-cold PBS.
  • Lyse the cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Transfer the supernatant (protein extract) to a new tube.

2. Protein Quantification

  • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

3. Sample Preparation and Gel Electrophoresis

  • Mix 20-30 µg of protein with 4x Laemmli sample buffer.
  • Boil the samples at 95-100°C for 5 minutes.
  • Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.

4. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
  • Confirm the transfer efficiency by staining the membrane with Ponceau S.

5. Immunoblotting

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
  • Incubate the membrane with the primary antibody against the specific pSTAT protein (e.g., anti-pSTAT3) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
  • Wash the membrane three times for 5-10 minutes each with TBST.
  • Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
  • Wash the membrane three times for 10-15 minutes each with TBST.

6. Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
  • Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total STAT protein or a housekeeping protein like β-actin or GAPDH.

References

Jak-IN-25 Technical Support Center: Troubleshooting Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jak-IN-25. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, particularly concerning its solubility and precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent Janus kinase (JAK) inhibitor with activity against several members of the JAK family. It is a valuable tool for studying the JAK-STAT signaling pathway, which is crucial in immunity, inflammation, and hematopoiesis. Due to its inhibitory activity, this compound is being investigated for its potential in cancer research.[1][2]

Q2: What are the known solubility properties of this compound?

This compound is readily soluble in dimethyl sulfoxide (DMSO).[1] Specific solubility in aqueous buffers such as PBS or cell culture media has not been quantitatively reported in publicly available literature. Like many small molecule kinase inhibitors, it is presumed to have low aqueous solubility.

Q3: Why is my this compound precipitating when I add it to my aqueous cell culture media or buffer?

Precipitation of small molecule inhibitors like this compound in aqueous solutions is a common issue. It typically occurs when the concentration of the compound exceeds its solubility limit in the aqueous medium. This is often observed when a concentrated stock solution in an organic solvent, such as DMSO, is diluted into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to fall out of solution.

Q4: What is the recommended solvent for making a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is DMSO.[1][3] A stock solution of up to 5 mg/mL (13.18 mM) can be prepared in DMSO.[1] To aid dissolution, gentle warming to 60°C and ultrasonication can be used.[1]

Q5: How should I store my this compound stock solution?

This compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and solvent evaporation, thereby increasing its concentration and risk of precipitation upon use.[1]

Troubleshooting Guide: Precipitation of this compound in Aqueous Solutions

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound during your experiments.

Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer or media.
Potential Cause Recommended Solution
Concentration Exceeds Aqueous Solubility: The final concentration of this compound in the aqueous solution is too high.- Perform a serial dilution of your DMSO stock solution into the aqueous buffer to determine the highest achievable concentration without precipitation. - Keep the final concentration of this compound in your working solution as low as possible while still being effective for your assay.
High Final DMSO Concentration: A high percentage of DMSO in the final aqueous solution can affect cell health and may not prevent precipitation.- Ensure the final concentration of DMSO in your cell culture or assay is kept to a minimum, ideally below 0.1%.[3]
Rapid Dilution: Adding the DMSO stock directly and quickly to the full volume of aqueous solution can cause localized high concentrations and rapid precipitation.- Add the DMSO stock solution dropwise to the aqueous solution while vortexing or stirring gently to ensure rapid and even dispersion. - Consider a stepwise dilution: first dilute the DMSO stock into a smaller volume of aqueous buffer, and then add this intermediate solution to the final volume.
Temperature Shock: Diluting a cold DMSO stock into a warm aqueous solution can sometimes promote precipitation.- Allow the DMSO stock solution to equilibrate to room temperature before diluting it into the pre-warmed aqueous buffer or media.
Issue 2: Solution is initially clear but a precipitate forms over time.
Potential Cause Recommended Solution
Metastable Supersaturated Solution: The initial concentration was above the thermodynamic solubility limit, creating an unstable supersaturated solution that precipitates over time.- Lower the final working concentration of this compound. - Prepare fresh working solutions immediately before each experiment.
Instability in Aqueous Media: The compound may be degrading or interacting with components in the media over time, leading to the formation of insoluble byproducts.- Minimize the time the compound is in the aqueous solution before being used in the assay.
pH of the Medium: The solubility of this compound may be pH-dependent.- If experimentally feasible, test the solubility in buffers with slightly different pH values to identify a range where it is more stable.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 2127110-22-7[5]
Molecular Formula C₁₉H₁₇N₅O₄[5]
Molecular Weight 379.37 g/mol [5]
Solubility in DMSO 5 mg/mL (13.18 mM)[1]
Appearance Solid

Table 2: Inhibitory Activity of this compound

TargetIC₅₀ (nM)Reference(s)
TYK2 6[1][2]
JAK1 21[1][2]
JAK2 8[1][2]
JAK3 1051[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath or heat block (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.79 mg of this compound (Molecular Weight = 379.37 g/mol ).

  • Weigh the compound: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the tube. For 1 mL of a 10 mM solution from 3.79 mg of powder, add 1 mL of DMSO.

  • Dissolve the compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in an ultrasonic bath for 5-10 minutes.

    • If necessary, gently warm the solution to 60°C for a short period, vortexing intermittently until the solid is completely dissolved.[1]

  • Aliquot and store: Once the solution is clear, dispense it into single-use aliquots in sterile, tightly sealed tubes. Store at -20°C for up to one month or -80°C for up to six months.[4]

Protocol 2: Preparation of a Working Solution in Aqueous Media (e.g., Cell Culture Medium)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium, pre-warmed to the desired temperature (e.g., 37°C)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Thaw the stock solution: Remove an aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare an intermediate dilution (optional but recommended):

    • Pipette a small volume of the pre-warmed aqueous medium into a sterile tube.

    • Add a small volume of the 10 mM DMSO stock to the medium to make an intermediate dilution (e.g., 1:10 to create a 1 mM solution). Vortex gently immediately after adding the stock.

  • Prepare the final working solution:

    • Add the required volume of the intermediate dilution (or the original stock if not making an intermediate) to the final volume of pre-warmed aqueous medium to achieve the desired final concentration.

    • Crucially, add the inhibitor solution dropwise while gently vortexing or swirling the medium to ensure rapid and thorough mixing. This helps to avoid localized high concentrations that can lead to precipitation.

  • Final DMSO concentration check: Calculate the final percentage of DMSO in your working solution. Ensure it is below the tolerance level for your specific cell line or assay, typically not exceeding 0.1%.

  • Use immediately: It is best practice to use the freshly prepared aqueous working solution immediately to minimize the risk of precipitation over time.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Jak_powder This compound Powder Vortex Vortex / Sonicate / Warm Jak_powder->Vortex DMSO DMSO DMSO->Vortex Stock 10 mM Stock Solution in DMSO Vortex->Stock Dilution Dilute Dropwise while Vortexing Stock->Dilution Aliquot Aqueous_medium Aqueous Medium (e.g., Cell Culture Media) Aqueous_medium->Dilution Working_solution Final Working Solution (<0.1% DMSO) Dilution->Working_solution Cell_assay Cell-Based Assay Working_solution->Cell_assay Add to Experiment

Caption: Workflow for preparing this compound solutions.

jak_stat_pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates (p) pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene_expression Gene Expression Nucleus->Gene_expression Regulates Jak_IN_25 This compound Jak_IN_25->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

References

Controlling for DMSO effects with Jak-IN-25

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the potent JAK inhibitor, Jak-IN-25. This guide focuses on controlling for the effects of Dimethyl Sulfoxide (DMSO), a common solvent for this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1] It interferes with the JAK-STAT signaling pathway, which is crucial for communicating signals from cytokines and growth factors from outside the cell to the nucleus, thereby regulating gene transcription.[2][3] This pathway is involved in numerous cellular processes, including immunity, cell division, and apoptosis.[2] Dysregulation of the JAK-STAT pathway is associated with various diseases, including cancers and inflammatory disorders.[4][5] this compound exhibits inhibitory activity against multiple JAK isoforms.

Q2: What are the recommended concentrations of DMSO for dissolving this compound in cell-based assays?

The final concentration of DMSO in cell culture should be kept as low as possible to avoid off-target effects and cytotoxicity. It is generally recommended not to exceed a final DMSO concentration of 0.1% in most cell lines.[6] However, the sensitivity to DMSO can vary significantly between different cell types.[6] For sensitive cell lines, it is advisable to perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration that does not affect cell viability or the signaling pathway under investigation. Some robust cell lines may tolerate up to 0.5% DMSO, but this should be experimentally verified.[6]

Q3: Can DMSO itself affect the JAK-STAT signaling pathway?

Yes, DMSO has been shown to have off-target effects on various signaling pathways. At certain concentrations, DMSO can induce phosphorylation of kinases and affect signaling networks.[7] Specifically, DMSO has been observed to inhibit the phosphorylation of JNK and p38 MAP kinases.[8] Therefore, it is crucial to include a vehicle control (media with the same final concentration of DMSO as used for this compound) in all experiments to account for any effects of the solvent on the JAK-STAT pathway.

Q4: How should I prepare my stock solution of this compound in DMSO?

It is advisable to prepare a high-concentration stock solution of this compound in 100% DMSO. This allows for the addition of a very small volume of the stock solution to your experimental system, minimizing the final DMSO concentration. For example, preparing a 10 mM stock solution will allow you to achieve a 10 µM final concentration by a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.

Q5: How long can I store this compound in DMSO?

For long-term storage, it is recommended to aliquot your this compound/DMSO stock solution into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in DMSO will depend on the specific storage conditions and the quality of the DMSO. Always refer to the manufacturer's instructions for specific storage recommendations.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause Troubleshooting Step
DMSO Cytotoxicity Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a range of DMSO concentrations (e.g., 0.05% to 1%) on your specific cell line to determine the highest non-toxic concentration.[9] Ensure the final DMSO concentration in your this compound experiments is below this threshold.
DMSO-induced Signaling Always include a vehicle control group treated with the same concentration of DMSO as the this compound treated group. This will help you differentiate the effects of the inhibitor from the effects of the solvent.[7]
Inhibitor Precipitation Visually inspect your culture media after adding the this compound/DMSO stock. If you observe any precipitation, the inhibitor may not be fully soluble at the desired concentration. Consider lowering the final concentration of this compound or trying a different solvent if compatible.
Cell Density Optimize the cell seeding density for your specific assay. Cell density can influence the cellular response to both the inhibitor and DMSO.[10]
Issue 2: High background or non-specific effects in Western Blots for p-STAT.
Possible Cause Troubleshooting Step
DMSO activating other pathways As mentioned, DMSO can affect other kinase pathways.[8] Ensure your vehicle control is run on the same blot to accurately assess the baseline p-STAT levels in the presence of DMSO.
Antibody Specificity Use a highly specific and validated antibody for phosphorylated STAT proteins. Titrate the antibody to determine the optimal concentration that minimizes background signal.
Lysis Buffer Composition Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.
Blocking Conditions Optimize your blocking conditions (e.g., type of blocking agent, incubation time) to reduce non-specific antibody binding.
Issue 3: Low potency or lack of effect of this compound in a kinase assay.
Possible Cause Troubleshooting Step
Inhibitor Degradation Avoid multiple freeze-thaw cycles of your this compound stock solution. Use freshly prepared dilutions for each experiment.
High ATP Concentration in Assay This compound is an ATP-competitive inhibitor. If the ATP concentration in your kinase assay is too high, it can compete with the inhibitor and reduce its apparent potency. Determine the Km of ATP for your specific JAK enzyme and use an ATP concentration at or below the Km.
Incorrect Assay Conditions Ensure the buffer conditions (pH, salt concentration) and temperature of your kinase assay are optimal for both the enzyme activity and inhibitor binding.
DMSO interfering with the assay Although less common in biochemical assays compared to cell-based assays, high concentrations of DMSO can sometimes affect enzyme activity. Run a DMSO concentration curve in your kinase assay to confirm it does not inhibit the enzyme at the concentration you are using for your inhibitor.

Data Presentation

Table 1: Inhibitory Activity of this compound

KinaseIC₅₀ (nM)
TYK26
JAK121
JAK28
JAK31051

IC₅₀ values represent the concentration of an inhibitor that is required for 50% inhibition of the kinase activity in vitro. Data sourced from APExBIO.[1]

Table 2: Effect of DMSO Concentration on Cell Viability (72h exposure)

Cell LineDMSO Concentration% Viability ReductionCytotoxic?
hAPC0.5%< 30%No
hAPC1%> 30%Yes
hAPC5%> 30%Yes
HepG20.625%33.6%Yes
Huh72.5%46.6%Yes
SW4802.5%> 30%Yes
MCF-70.3125%> 30%Yes

Cytotoxicity is generally defined as a reduction in cell viability of more than 30%.[11] Data compiled from multiple sources.[10][11]

Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine DMSO Tolerance
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of DMSO in your complete cell culture medium, ranging from 0.01% to 5%. Remove the old medium from the cells and add 100 µL of the DMSO-containing medium to the respective wells. Include a "no DMSO" control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the "no DMSO" control.

Western Blot for Phosphorylated STAT (p-STAT)
  • Cell Treatment: Plate cells and treat with this compound at various concentrations for the desired time. Remember to include a vehicle control (DMSO only) and an untreated control. A positive control, such as cytokine stimulation (e.g., IL-6 or IFN-γ), should also be included to induce STAT phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT (e.g., p-STAT3 Tyr705) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT to normalize for protein loading.

In Vitro Kinase Assay
  • Reaction Setup: In a 96-well plate, prepare a reaction mix containing kinase buffer, the specific JAK enzyme, and a peptide substrate.

  • Inhibitor Addition: Add this compound at various concentrations. Include a "no inhibitor" positive control and a vehicle (DMSO) control.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., ADP-Glo™, fluorescence polarization).[12][13]

  • Data Analysis: Calculate the percentage of kinase activity relative to the "no inhibitor" control and determine the IC₅₀ value of this compound.

Mandatory Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:r1 1. Ligand Binding JAK JAK Receptor:r3->JAK STAT STAT (inactive) Receptor:r3->STAT 5. STAT Recruitment JAK->Receptor:r3 JAK->JAK JAK->STAT 6. STAT Phosphorylation pSTAT p-STAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Jak_IN_25 This compound Jak_IN_25->JAK Inhibition Gene_Transcription Gene_Transcription DNA->Gene_Transcription 9. Gene Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound stock solution in 100% DMSO D Treat cells with this compound (final DMSO < max non-toxic conc.) A->D B Determine max non-toxic DMSO concentration for cell line (e.g., MTT assay) B->D C Seed cells C->D E Include Vehicle Control (same final DMSO conc.) C->E F Include Untreated Control C->F G Perform Assay (e.g., Western Blot, Viability Assay) D->G E->G F->G H Analyze Data: Compare this compound to Vehicle Control G->H

Caption: Experimental workflow for controlling for DMSO effects with this compound.

Troubleshooting_Logic Start Inconsistent Results Q1 Is a Vehicle Control Included? Start->Q1 Sol1 Incorporate a vehicle control with matching DMSO concentration. Q1->Sol1 A1_No Q2 Is the DMSO concentration known to be non-toxic? Q1->Q2 A1_Yes A1_Yes Yes A1_No No Sol2 Perform a DMSO dose-response viability assay. Q2->Sol2 A2_No Q3 Is there visible precipitate in the media? Q2->Q3 A2_Yes A2_Yes Yes A2_No No Sol3 Lower inhibitor concentration or consider alternative solvent. Q3->Sol3 A3_Yes End Further Investigation (e.g., assay conditions, reagent quality) Q3->End A3_No A3_Yes Yes A3_No No

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Validation & Comparative

Validating Target Engagement of Novel JAK Inhibitors in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the cellular target engagement of novel Janus kinase (JAK) inhibitors, using the hypothetical inhibitor "Jak-IN-25" as a case study. We will compare its potential performance metrics against established JAK inhibitors and provide detailed experimental protocols for key validation assays. This document is intended to serve as a practical resource for researchers in academic and industrial settings who are focused on the development of novel kinase inhibitors.

Introduction to JAK Inhibition and Target Engagement

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway.[1][2] Dysregulation of this pathway is implicated in numerous autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets.[3] The development of small molecule JAK inhibitors (JAKinibs) has revolutionized the treatment of these disorders.[4]

A crucial step in the preclinical development of any new JAK inhibitor is the confirmation of its engagement with the intended target in a cellular context.[5] Target engagement assays provide evidence that the compound binds to its target protein within the complex environment of a living cell, a prerequisite for its pharmacological activity.[6] This guide outlines two widely used methods for quantifying cellular target engagement: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

Comparative Analysis of JAK Inhibitors

Effective validation of a novel inhibitor like "this compound" requires benchmarking its performance against known compounds. The following tables summarize the biochemical and cellular potencies of several well-characterized JAK inhibitors. While specific data for "this compound" is not publicly available, the data presented here for inhibitors such as Tofacitinib, Ruxolitinib, and Baricitinib provide a reference for the expected performance of a potent and selective JAK inhibitor.

Table 1: Biochemical Potency (IC50, nM) of Selected JAK Inhibitors

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
Tofacitinib3.24.11.634Pan-JAK inhibitor with preference for JAK1/3[7]
Ruxolitinib3.32.8>400-Potent JAK1/2 inhibitor[8]
Baricitinib5.95.7>40053Selective JAK1/2 inhibitor[8]
Upadacitinib4312023004700Selective JAK1 inhibitor[7]
This compound TBDTBDTBDTBDTo Be Determined

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% in biochemical assays. Data is compiled from multiple sources.[7][8]

Table 2: Cellular Potency of Selected JAK Inhibitors in Target Engagement Assays

InhibitorAssay TypeCell LineTargetCellular IC50 (nM)
TofacitinibNanoBRETHEK293JAK2 (V617F)Representative data would be generated
RuxolitinibNanoBRETHEK293JAK2Representative data would be generated
This compound CETSA / NanoBRETRelevant Cell LineTarget JAKTo Be Determined

Cellular IC50 values represent the concentration of the inhibitor required to displace a tracer or stabilize the target protein by 50% in a cellular context. These values are dependent on the specific assay conditions and cell type used.

Key Signaling Pathway and Mechanism of Action

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription.[5][9] JAK inhibitors are competitive antagonists that bind to the ATP-binding site within the kinase domain of JAKs, thereby preventing the phosphorylation and activation of both JAKs and their downstream STAT substrates.[10]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Regulation Jak_IN_25 This compound Jak_IN_25->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Target Engagement Validation

The following sections provide detailed methodologies for two state-of-the-art assays to validate the cellular target engagement of a novel JAK inhibitor like "this compound".

Cellular Thermal Shift Assay (CETSA®)

CETSA is a label-free method that relies on the principle that ligand binding can alter the thermal stability of a target protein.[4][11]

Experimental Workflow:

CETSA_Workflow A 1. Cell Treatment (this compound or Vehicle) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation (Centrifugation) C->D E 5. Soluble Fraction Analysis (e.g., Western Blot) D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a human cell line endogenously expressing the target JAK) to approximately 80% confluency.

    • Treat the cells with various concentrations of "this compound" or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.[12]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target JAK protein in the soluble fraction using a specific antibody-based detection method such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and "this compound"-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of "this compound" indicates target engagement and stabilization.

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a NanoLuc® luciferase-tagged target protein in live cells.[1][13][14]

Experimental Workflow:

NanoBRET_Workflow A 1. Transfect Cells (NanoLuc-JAK Fusion) B 2. Add NanoBRET™ Tracer and this compound A->B C 3. Add Substrate B->C D 4. Measure BRET Signal C->D E 5. Calculate IC50 D->E

Caption: The experimental workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol:

  • Cell Preparation and Transfection:

    • Seed HEK293 cells into a 96-well or 384-well plate.

    • Transfect the cells with a vector encoding a fusion of the target JAK protein and NanoLuc® luciferase.[13]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of "this compound".

    • To the transfected cells, add the NanoBRET™ tracer (a fluorescently labeled ligand that binds to the ATP pocket of the kinase) and the various concentrations of "this compound".[15]

    • Incubate for a period (e.g., 2 hours) to allow for compound entry and binding equilibrium.[1]

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

    • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • The BRET signal will decrease as "this compound" displaces the tracer from the NanoLuc-JAK fusion protein.

    • Plot the BRET ratio against the concentration of "this compound" and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.[13]

Conclusion

Validating the cellular target engagement of a novel JAK inhibitor is a critical milestone in its preclinical development. The methodologies and comparative data presented in this guide provide a robust framework for researchers to assess the potency and selectivity of their compounds in a physiologically relevant context. By employing techniques such as CETSA and NanoBRET, and by benchmarking against established inhibitors, researchers can gain high-quality, translatable data to inform the progression of their drug discovery programs.

References

Jak-IN-25 in the Landscape of TYK2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Jak-IN-25 with other selective Tyrosine Kinase 2 (TYK2) inhibitors. The information is based on available preclinical data, focusing on biochemical potency, cellular activity, and kinase selectivity. Detailed experimental methodologies for key assays are also provided to aid in the interpretation and replication of findings.

Introduction to TYK2 Inhibition

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These intracellular enzymes are crucial for signaling downstream of cytokine receptors, playing a pivotal role in the immune system. The JAK-STAT signaling pathway, initiated by cytokine binding to its receptor, leads to the activation of JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression, driving inflammatory and immune responses.

Given its central role in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, TYK2 has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases. The development of selective TYK2 inhibitors aims to modulate these pathogenic pathways while minimizing off-target effects associated with broader JAK inhibition, which can lead to side effects related to hematopoiesis and other physiological processes.

This guide focuses on this compound, a potent TYK2 inhibitor, and compares its performance with other notable TYK2 inhibitors, including the clinically approved Deucravacitinib (BMS-986165) and other preclinical candidates like PF-06826647 and Zasocitinib.

Biochemical Potency and Kinase Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available biochemical IC50 data for this compound and other selected TYK2 inhibitors against the four members of the JAK family. A lower IC50 value indicates higher potency.

InhibitorTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (Fold vs. TYK2)Mechanism of Action
This compound 6[1]21[1]8[1]1051[1]JAK1: 3.5xJAK2: 1.3xJAK3: 175xATP-competitive (presumed)
Deucravacitinib (BMS-986165) 0.2>10,000>10,000>10,000>50,000xAllosteric (binds to JH2 domain)
PF-06826647 Potent (specific IC50 not consistently reported in public domain)---Selective for TYK2ATP-competitive
Zasocitinib 0.0087 (Ki)---Highly selective for TYK2Allosteric (binds to JH2 domain)

Key Observations:

  • This compound demonstrates potent inhibition of TYK2, JAK1, and JAK2, with significantly less activity against JAK3. Its relatively low selectivity between TYK2, JAK1, and JAK2 suggests it may have a broader JAK inhibition profile compared to more selective allosteric inhibitors.[1]

  • Deucravacitinib exhibits exceptional potency and selectivity for TYK2. Its allosteric mechanism of action, targeting the regulatory pseudokinase (JH2) domain, is key to its high selectivity over other JAKs, which are inhibited at the highly conserved ATP-binding site in the kinase (JH1) domain.

  • Zasocitinib also shows very high potency and selectivity for the TYK2 JH2 domain, positioning it as a next-generation allosteric inhibitor.

  • PF-06826647 is described as a potent and selective TYK2 inhibitor, although detailed comparative IC50 values are not as readily available in the public domain.

Cellular Activity

Cellular assays provide a more physiologically relevant context for evaluating inhibitor activity by measuring the inhibition of cytokine-induced signaling pathways.

InhibitorCellular AssayIC50 (nM)
This compound Human Whole Blood (IL-12 induced)28[1]
Deucravacitinib IL-12 induced pSTAT4~13
IL-23 induced pSTAT3~5
IFNα induced pSTAT1~19
Zasocitinib IL-23 induced pSTAT348.2
Type I IFN induced pSTAT321.6
IL-12 induced pSTAT457.0

Key Observations:

  • This compound shows potent inhibition of IL-12 signaling in a human whole blood assay, confirming its cellular activity.[1]

  • Deucravacitinib effectively inhibits signaling downstream of IL-12, IL-23, and Type I IFN, consistent with its TYK2-mediated mechanism.

  • Zasocitinib also demonstrates potent inhibition of key TYK2-dependent signaling pathways in cellular contexts.

Experimental Protocols

Biochemical Kinase Inhibition Assay (for IC50 determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) is prepared in a kinase reaction buffer.

  • Inhibitor Preparation: The test compound (e.g., this compound) is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are mixed in the wells of a microplate. The reaction is initiated by the addition of the inhibitor at various concentrations.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

    • Fluorescence-based Assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Phospho-STAT Assay (Flow Cytometry)

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

General Protocol:

  • Cell Preparation: Freshly drawn human whole blood or isolated PBMCs are used.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test inhibitor for a specified time (e.g., 1 hour) at 37°C.

  • Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-12, IL-23, or IFN-α) to activate the target JAK-STAT pathway. A negative control (unstimulated) and a positive control (stimulated without inhibitor) are included.

  • Cell Lysis and Fixation: Red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized to allow intracellular antibody staining.

  • Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for a cell surface marker (to identify specific cell populations, e.g., CD4+ T cells) and a phosphorylated STAT protein (e.g., anti-pSTAT4).

  • Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The level of pSTAT is quantified in the target cell population.

  • Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated for each inhibitor concentration, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

G cluster_0 Cell Membrane cluster_1 Intracellular Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK_partner JAK Partner (e.g., JAK2) Receptor->JAK_partner Activation STAT STAT TYK2->STAT Phosphorylation JAK_partner->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Jak_IN_25 Jak_IN_25 Jak_IN_25->TYK2 Deucravacitinib Deucravacitinib Deucravacitinib->TYK2

G cluster_0 Biochemical Assay cluster_1 Cellular Assay Enzyme Recombinant TYK2 Enzyme Substrate Peptide Substrate + ATP Inhibitor This compound (Serial Dilution) Reaction Kinase Reaction Detection Measure Phosphorylation IC50_Biochem Calculate IC50 Cells Whole Blood / PBMCs Inhibitor_Cell This compound (Serial Dilution) Stimulation Cytokine Stimulation (e.g., IL-12) Staining Fix, Permeabilize & Stain (pSTAT Ab) Flow Flow Cytometry IC50_Cell Calculate IC50

Conclusion

This compound is a potent inhibitor of TYK2, also demonstrating significant activity against JAK1 and JAK2. This contrasts with highly selective, allosteric TYK2 inhibitors like Deucravacitinib and Zasocitinib, which show minimal off-target activity against other JAK family members. The broader activity profile of this compound may offer different therapeutic opportunities or challenges compared to the more targeted allosteric inhibitors.

The choice of a TYK2 inhibitor for research or therapeutic development will depend on the desired selectivity profile and the specific pathological context. While highly selective allosteric inhibitors may offer a better safety profile by avoiding off-target JAK inhibition, pan-JAK or broader-spectrum inhibitors might be advantageous in certain complex inflammatory conditions where multiple cytokine pathways are implicated. Further preclinical and clinical studies are necessary to fully elucidate the comparative efficacy and safety of this compound relative to other TYK2 inhibitors. This guide provides a foundational comparison based on currently available data to inform such future investigations.

References

In Vitro Showdown: A Comparative Framework for Evaluating Jak-IN-25 and Ruxolitinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vitro comparison of Janus kinase (JAK) inhibitors, using the well-characterized compound Ruxolitinib as a benchmark against the investigational molecule Jak-IN-25. While direct comparative experimental data for this compound is not extensively available in the public domain, this guide outlines the necessary experimental protocols and data presentation formats to facilitate a rigorous head-to-head evaluation.

The Janus kinase family of enzymes—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of cytokine signaling through the JAK/STAT pathway.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including myeloproliferative neoplasms and inflammatory conditions, making JAK inhibitors a key area of therapeutic development.[3] Ruxolitinib, a potent inhibitor of JAK1 and JAK2, is an established therapeutic, providing a solid benchmark for the evaluation of new chemical entities like this compound.[4][5]

Performance Data: A Benchmark for Comparison

A thorough in vitro comparison begins with quantifying the inhibitory activity of each compound against the target kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. Below are the established in vitro IC50 values for Ruxolitinib against the four JAK family members. A similar profile would need to be generated for this compound to enable a direct comparison of potency and selectivity.

Kinase TargetRuxolitinib IC50 (nM)This compound IC50 (nM)
JAK13.3[4]Data not available
JAK22.8[4]Data not available
JAK3428[4][6]Data not available
TYK219[4][6]Data not available

Table 1: In Vitro Kinase Inhibition Profile. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency. Data for Ruxolitinib is derived from biochemical (cell-free) assays.

Visualizing the Molecular Target: The JAK/STAT Signaling Pathway

Understanding the mechanism of action of these inhibitors requires a clear picture of the signaling cascade they target. The following diagram illustrates the canonical JAK/STAT pathway, which is initiated by cytokine binding to its receptor and culminates in the transcription of target genes. JAK inhibitors act by blocking the ATP-binding site of JAK enzymes, thereby preventing the phosphorylation and activation of STAT proteins.[7][8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association STAT STAT Receptor->STAT 5. STAT Recruitment pJAK p-JAK JAK->pJAK 3. Trans-phosphorylation pSTAT p-STAT pJAK->Receptor pJAK->STAT 6. STAT Phosphorylation STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene Gene Transcription DNA->Gene 9. Gene Expression Regulation Inhibitor This compound or Ruxolitinib Inhibitor->JAK Inhibition

Figure 1. The JAK/STAT signaling pathway and the point of inhibition.

A Roadmap for Comparison: Experimental Workflow

To directly compare this compound and Ruxolitinib, a systematic experimental workflow should be employed. This involves progressing from initial biochemical assays to more physiologically relevant cell-based models. The following diagram outlines a typical workflow for the in vitro characterization and comparison of two kinase inhibitors.

Experimental_Workflow cluster_compounds Compounds cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison JakIN25 This compound Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo, LanthaScreen) JakIN25->Kinase_Assay Ruxolitinib Ruxolitinib (Reference) Ruxolitinib->Kinase_Assay IC50_Determination IC50 Determination for JAK1, JAK2, JAK3, TYK2 Kinase_Assay->IC50_Determination Selectivity_Profiling Kinome Selectivity Screen (Optional) IC50_Determination->Selectivity_Profiling Cell_Line_Choice Select Relevant Cell Line (e.g., cytokine-dependent or with activating JAK mutations) IC50_Determination->Cell_Line_Choice Comparative_Analysis Comparative Analysis of: - Potency (IC50) - Selectivity - Cellular Efficacy Selectivity_Profiling->Comparative_Analysis pSTAT_Assay Phospho-STAT Assay (e.g., Western Blot, Flow Cytometry) Cell_Line_Choice->pSTAT_Assay Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Cell_Line_Choice->Proliferation_Assay pSTAT_Assay->Comparative_Analysis Proliferation_Assay->Comparative_Analysis

Figure 2. Workflow for in vitro comparison of JAK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are standardized protocols for key experiments.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.

Objective: To determine the IC50 values of this compound and Ruxolitinib against purified JAK1, JAK2, JAK3, and TYK2 enzymes.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide).

  • ATP.

  • Kinase assay buffer.

  • Test compounds (this compound and Ruxolitinib) serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 96-well or 384-well assay plates.

  • Luminometer.

Procedure:

  • Prepare serial dilutions of this compound and Ruxolitinib in the appropriate assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add the diluted compounds to the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the kinase and substrate peptide solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular Phospho-STAT (pSTAT) Inhibition Assay

This cell-based assay measures the ability of the inhibitors to block cytokine-induced phosphorylation of STAT proteins, a direct downstream event of JAK activation.

Objective: To determine the cellular potency of this compound and Ruxolitinib in inhibiting the JAK/STAT signaling pathway.

Materials:

  • A suitable human cell line (e.g., TF-1 cells, which are dependent on GM-CSF for proliferation and signal through JAK2).

  • Cell culture medium and supplements.

  • Cytokine for stimulation (e.g., GM-CSF for TF-1 cells).

  • Test compounds (this compound and Ruxolitinib) serially diluted.

  • Phosphate-buffered saline (PBS) and lysis buffer.

  • Antibodies for Western blotting or flow cytometry: anti-phospho-STAT5, anti-total-STAT5.

  • Secondary antibodies and detection reagents.

Procedure:

  • Seed the cells in a multi-well plate and culture overnight.

  • Starve the cells of cytokines for a few hours to reduce basal signaling.

  • Pre-incubate the cells with serial dilutions of this compound or Ruxolitinib for 1-2 hours.

  • Stimulate the cells with a pre-determined concentration of the appropriate cytokine (e.g., GM-CSF) for a short period (e.g., 15-30 minutes).

  • Wash the cells with cold PBS and lyse them to extract cellular proteins.

  • Quantify protein concentration in the lysates.

  • Analyze the levels of phosphorylated STAT5 (pSTAT5) and total STAT5 by Western blot or flow cytometry.

  • For Western blotting, separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.

  • For flow cytometry, fix and permeabilize the cells, then stain with fluorescently labeled antibodies against pSTAT5 and total STAT5.

  • Quantify the signal for pSTAT5 and normalize it to the total STAT5 signal.

  • Calculate the percent inhibition of STAT phosphorylation at each inhibitor concentration and determine the IC50 value.

By following this comprehensive framework, researchers can generate robust and comparable in vitro data to rigorously evaluate the potency and selectivity of novel JAK inhibitors like this compound against established benchmarks such as Ruxolitinib. This structured approach is fundamental for advancing the development of next-generation targeted therapies.

References

Pan-JAK versus Selective JAK1 Inhibition: A Comparative Analysis of Tofacitinib and Filgotinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the selectivity profiles of kinase inhibitors is paramount for advancing therapeutic strategies. This guide provides a detailed comparison of two prominent Janus kinase (JAK) inhibitors: Tofacitinib, a pan-JAK inhibitor, and Filgotinib, a selective JAK1 inhibitor. By examining their inhibitory activities, the experimental methodologies used to characterize them, and the signaling pathways they modulate, this document offers a comprehensive resource for evaluating these compounds.

Selectivity Profile: A Quantitative Comparison

The inhibitory activity of Tofacitinib and Filgotinib against the four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—has been characterized using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency. The data presented below summarizes the differential selectivity of these two inhibitors.

InhibitorTargetBiochemical Assay IC50 (nM)Cellular Assay IC50 (µM)
Tofacitinib JAK1112-
JAK220-
JAK31-
Filgotinib JAK1-0.629
JAK2-17.5
JAK3>5000 (inactive)-
TYK2>5000 (inactive)-

Note: Data is compiled from multiple sources and assay conditions may vary. The provided values serve as a comparative reference.

Tofacitinib demonstrates potent inhibition across JAK1, JAK2, and JAK3, classifying it as a pan-JAK inhibitor. In contrast, Filgotinib exhibits a clear preference for JAK1, with significantly higher IC50 values for other JAK family members, highlighting its selective inhibitory profile[1].

Experimental Protocols

The determination of the selectivity profiles of JAK inhibitors involves a combination of in vitro biochemical assays and ex vivo cellular assays. These experiments are crucial for understanding the potency and specificity of the compounds.

Biochemical Assays (Enzyme-based)

Biochemical assays are utilized to measure the direct inhibitory effect of a compound on the kinase activity of purified JAK enzymes.

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of a specific JAK isoform by 50% (IC50).

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are purified. A peptide substrate that can be phosphorylated by the JAK enzymes is also prepared.

  • Inhibitor Preparation: Tofacitinib and Filgotinib are serially diluted to a range of concentrations.

  • Kinase Reaction: The JAK enzyme, peptide substrate, and ATP (the phosphate donor) are incubated together in a reaction buffer.

  • Inhibitor Addition: The various concentrations of the inhibitors are added to the kinase reaction mixture.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This is often done using methods like Homogeneous Time Resolved Fluorescence (HTRF), where a signal is generated that is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The phosphorylation signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Cellular Assays (Cell-based)

Cellular assays are employed to assess the inhibitory effect of a compound on JAK-mediated signaling pathways within a cellular context.

Objective: To measure the ability of an inhibitor to block cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of JAKs.

General Protocol:

  • Cell Culture: A suitable cell line that expresses the target JAKs and cytokine receptors is used. For example, human peripheral blood mononuclear cells (PBMCs) are often used as they represent a physiologically relevant system[2].

  • Inhibitor Treatment: The cells are pre-incubated with varying concentrations of Tofacitinib or Filgotinib.

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine known to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3).

  • Cell Lysis and Protein Extraction: After stimulation, the cells are lysed to release their intracellular contents, including the phosphorylated STAT proteins.

  • Detection of Phospho-STAT: The levels of phosphorylated STATs (pSTATs) are quantified using techniques such as flow cytometry with phospho-specific antibodies or Western blotting.

  • Data Analysis: The levels of pSTAT are plotted against the inhibitor concentration to determine the cellular IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and the experimental approaches, the following diagrams are provided.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak JAKs Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 JAK3 JAK3 Receptor->JAK3 TYK2 TYK2 Receptor->TYK2 STAT STAT JAK1->STAT Phosphorylation JAK2->STAT JAK3->STAT TYK2->STAT pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Tofacitinib Tofacitinib (Pan-JAK Inhibitor) Tofacitinib->JAK1 Tofacitinib->JAK2 Tofacitinib->JAK3 Filgotinib Filgotinib (Selective JAK1 Inhibitor) Filgotinib->JAK1

Caption: JAK-STAT signaling pathway and points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays b1 Purified JAK Enzymes (JAK1, JAK2, JAK3, TYK2) b2 Kinase Reaction with Substrate and ATP b1->b2 b3 Addition of Inhibitor (Tofacitinib or Filgotinib) b2->b3 b4 Measure Substrate Phosphorylation (e.g., HTRF) b3->b4 b5 Calculate IC50 Values b4->b5 end End: Selectivity Profile b5->end c1 Culture Relevant Cell Lines (e.g., PBMCs) c2 Pre-treat with Inhibitor c1->c2 c3 Stimulate with Cytokine (e.g., IL-6, IL-2) c2->c3 c4 Measure pSTAT Levels (e.g., Flow Cytometry) c3->c4 c5 Calculate Cellular IC50 c4->c5 c5->end start Start: Compound of Interest start->b1 start->c1

Caption: Workflow for determining JAK inhibitor selectivity.

References

Unveiling the Selectivity Profile of Jak-IN-25: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of Janus kinase (JAK) inhibitors, understanding the precise selectivity profile of a compound is paramount. This guide provides a comparative analysis of Jak-IN-25, a potent JAK inhibitor, against other established alternatives. By presenting available experimental data, this document aims to offer an objective resource for informed decision-making in research and development.

This compound has demonstrated significant inhibitory activity against members of the JAK family, which are crucial mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. The therapeutic efficacy of JAK inhibitors is intrinsically linked to their selectivity for specific JAK isoforms (JAK1, JAK2, JAK3, and TYK2), as off-target kinase inhibition can lead to undesired side effects.

Comparative Analysis of JAK Family Inhibition

To provide a clear comparison of potency and selectivity within the JAK family, the following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other well-characterized JAK inhibitors. Lower IC50 values indicate higher potency. While comprehensive off-target kinase panel data for this compound is not extensively available in the public domain, its activity against the primary JAK targets offers valuable insight into its potential therapeutic window.

InhibitorJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)
This compound 21[1][2]8[1][2]1051[1][2]6[1][2]
Tofacitinib 12043344
Ruxolitinib 3.32.842819
Pacritinib 1280[3]23[3]520[3]50[3]
Fedratinib 353>100002800
Momelotinib 1118--
Upadacitinib 43230>50004500
Filgotinib 1028810116

Note: IC50 values can vary depending on the specific assay conditions. Data for comparator compounds are compiled from various public sources and are intended for comparative purposes.

The data indicates that this compound is a potent inhibitor of TYK2, JAK2, and JAK1, with significantly less activity against JAK3.[1][2] This profile suggests a distinct selectivity within the JAK family compared to other inhibitors. For instance, Tofacitinib and Ruxolitinib exhibit potent inhibition of JAK1 and JAK2, while Pacritinib is notably selective for JAK2 over JAK1.[3][4][5] The second-generation inhibitors, such as Upadacitinib and Filgotinib, were designed for greater JAK1 selectivity.[6][7]

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, the primary target of this compound and other JAK inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Recruitment STAT STAT Receptor->STAT Recruitment pJAK p-JAK JAK->pJAK Activation (Phosphorylation) pSTAT p-STAT pJAK->Receptor pJAK->STAT Phosphorylation STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene Gene Transcription DNA->Gene Induces

Caption: The JAK-STAT signaling cascade.

This pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs.[8][9] Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription.[10] JAK inhibitors, including this compound, act by competing with ATP for the kinase domain of JAKs, thereby preventing the phosphorylation and activation of STATs.

Experimental Protocols: Kinase Panel Screening

To determine the selectivity of a kinase inhibitor like this compound, a broad off-target kinase panel is typically employed. While specific, proprietary protocols may vary, a representative methodology is outlined below.

Objective: To assess the inhibitory activity of a test compound against a broad panel of purified protein kinases.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • A panel of purified, active recombinant human protein kinases.

  • Specific peptide or protein substrates for each kinase.

  • ATP (Adenosine triphosphate), radiolabeled ([γ-³³P]ATP) or non-radiolabeled depending on the detection method.

  • Kinase reaction buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT, and BSA).

  • Assay plates (e.g., 384-well format).

  • Detection reagents (e.g., for luminescence-based assays like ADP-Glo™) or filter mats for radiometric assays.

  • Plate reader or scintillation counter.

General Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in the appropriate solvent to achieve a range of concentrations for IC50 determination.

  • Assay Plate Preparation: The kinase, its specific substrate, and the kinase reaction buffer are added to the wells of the assay plate.

  • Initiation of Reaction: The test compound dilutions are added to the assay plate, followed by the addition of ATP to initiate the kinase reaction. Control wells containing only the solvent (e.g., DMSO) are included to determine 100% kinase activity.

  • Incubation: The assay plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.

  • Termination and Detection: The reaction is stopped, and the kinase activity is measured. The method of detection depends on the assay format:

    • Radiometric Assay: The reaction mixture is transferred to a filter membrane that captures the phosphorylated substrate. The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.

    • Luminescence-based Assay (e.g., ADP-Glo™): The amount of ADP produced, which is directly proportional to kinase activity, is measured by a series of enzymatic reactions that result in a luminescent signal, detected by a plate reader.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Selectivity Analysis: The IC50 values obtained for the target kinase(s) are compared to those for all other kinases in the panel to determine the selectivity profile of the compound. A higher IC50 value for an off-target kinase indicates greater selectivity.

This generalized protocol provides a framework for understanding how the kinase selectivity data presented in this guide is generated. For detailed, specific protocols, researchers should refer to the methodologies published by the respective data sources or service providers.[11][12][13]

References

Cellular Thermal Shift Assay for Jak-IN-25: A Comparative Guide to Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for assessing the target engagement of Jak-IN-25, a potent inhibitor of Janus kinases (JAKs). We will delve into the experimental principles of CETSA, compare its performance with alternative target engagement assays, and provide detailed protocols and supporting data.

Introduction to this compound and Target Engagement

This compound is a small molecule inhibitor targeting the JAK family of non-receptor tyrosine kinases, which are crucial components of the JAK-STAT signaling pathway. This pathway is a primary transducer of signals for a wide array of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers.

Confirming that a drug candidate like this compound directly binds to its intended target within a cellular context is a critical step in drug discovery. This process, known as target engagement, validates the mechanism of action and helps interpret cellular and in vivo efficacy. CETSA has emerged as a powerful technique to directly measure this interaction in a physiologically relevant environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay based on the principle of ligand-induced thermal stabilization of proteins. When a small molecule binds to its target protein, it generally increases the protein's resistance to heat-induced unfolding and aggregation. This change in thermal stability can be quantified to assess target engagement.

Data Presentation: Performance of this compound

While specific experimental CETSA data for the compound designated "this compound" is not publicly available, we can illustrate its expected performance based on its known biochemical potency. This compound exhibits potent inhibition of TYK2, JAK1, and JAK2, with significantly less activity against JAK3.

Table 1: Biochemical Potency of this compound

TargetIC50 (nM)
TYK26
JAK121
JAK28
JAK31051

Note: IC50 values represent the concentration of an inhibitor required to block 50% of the enzyme's activity in a biochemical assay.

In a CETSA experiment, the binding of this compound to its primary targets (TYK2, JAK1, and JAK2) would be expected to induce a significant thermal shift (ΔTm), indicating stabilization of these kinases. In contrast, a much smaller or no thermal shift would be anticipated for JAK3, reflecting the weaker binding affinity.

Table 2: Hypothetical CETSA Data for this compound

TargetVehicle (Tm in °C)This compound (Tm in °C)ΔTm (°C)
TYK252.557.0+4.5
JAK154.058.0+4.0
JAK253.257.5+4.3
JAK355.155.3+0.2

Note: This table presents hypothetical data based on the known biochemical profile of this compound to illustrate the expected outcome of a CETSA experiment. Tm represents the melting temperature, and ΔTm is the change in melting temperature upon inhibitor binding.

Comparison with Alternative Target Engagement Assays

While CETSA is a powerful tool, other methods can also be employed to assess target engagement. Each has its own advantages and limitations.

Table 3: Comparison of Target Engagement Assays

AssayPrincipleAdvantagesLimitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Label-free; applicable in intact cells and tissues; reflects cellular environment.Not all proteins exhibit a significant thermal shift upon ligand binding; can be lower throughput.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.Label-free; does not require protein modification; can be used for target identification.Requires optimization of protease concentration; may not work for all proteins or ligands.
Stability of Proteins from Rates of Oxidation (SPROX) Ligand binding alters the susceptibility of methionine residues to oxidation by a chemical denaturant.Can be performed in complex mixtures; provides information on protein stability at a peptide level.Requires mass spectrometry; limited to proteins containing methionine residues.
Biochemical Assays (e.g., Kinase Activity Assays) Measures the direct inhibition of the target protein's enzymatic activity by the compound.Highly quantitative; high-throughput; provides direct measure of functional inhibition.Performed on isolated proteins, which may not reflect the cellular context; does not confirm cellular uptake.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for JAK Kinases

This protocol outlines a general procedure for performing a Western blot-based CETSA to assess the target engagement of this compound with JAK family kinases in a human cell line (e.g., HEK293T).

  • Cell Culture and Treatment:

    • Culture HEK293T cells to ~80% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or this compound at the desired concentration (e.g., 1 µM) for 1-2 hours at 37°C.

  • Cell Harvesting and Lysis:

    • Harvest cells by scraping and wash with ice-cold PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Lyse the cells by sonication or repeated freeze-thaw cycles.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Heat Treatment:

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

    • Cool the samples to room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using primary antibodies specific for each JAK kinase (JAK1, JAK2, JAK3, TYK2) and a loading control (e.g., GAPDH).

    • Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a suitable substrate for visualization.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Normalize the intensity of each JAK band to the loading control.

    • Plot the normalized intensity of the soluble protein as a function of temperature for both vehicle- and this compound-treated samples.

    • Determine the melting temperature (Tm) for each condition, which is the temperature at which 50% of the protein has aggregated.

    • Calculate the thermal shift (ΔTm) as the difference in Tm between the this compound- and vehicle-treated samples.

Mandatory Visualizations

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. STAT Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene Gene Transcription DNA->Gene 7. Gene Transcription

Caption: The canonical JAK-STAT signaling pathway.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_preparation Sample Preparation cluster_heating Thermal Challenge cluster_separation Separation cluster_analysis Analysis A Cells treated with Vehicle or this compound B Cell Lysis A->B C Clarified Lysate B->C D Heat Lysates at Varying Temperatures C->D E Centrifugation to Pellet Aggregates D->E F Soluble Protein Fraction (Supernatant) E->F G Western Blot for Target Protein F->G H Quantify Soluble Protein G->H I Generate Melt Curve & Determine ΔTm H->I

Caption: General workflow for a Western blot-based CETSA experiment.

Conclusion

The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming the direct binding of this compound to its target kinases within the complex environment of the cell. By quantifying the ligand-induced thermal stabilization of JAK1, JAK2, and TYK2, CETSA offers invaluable data to validate the mechanism of action and guide the development of this and other JAK inhibitors. While alternative assays provide complementary information, CETSA stands out for its ability to assess target engagement in a label-free manner in intact cells, bridging the gap between biochemical activity and cellular efficacy.

Tofacitinib's Kinase Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of Tofacitinib (formerly CP-690,550), a Janus kinase (JAK) inhibitor, with its activity against other kinase families. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of Tofacitinib's mechanism of action and potential off-target effects.

Executive Summary

Tofacitinib is an oral, small-molecule inhibitor that primarily targets the Janus kinase family, playing a key role in signaling pathways that regulate immune cell function and hematopoiesis.[1][2] While initially developed as a selective JAK3 inhibitor, further studies have demonstrated its activity against other JAK family members, classifying it as a pan-JAK inhibitor with predominant activity against JAK1 and JAK3.[3][4] Understanding its cross-reactivity with other kinases is crucial for predicting its full therapeutic potential and anticipating potential adverse effects. This guide summarizes the quantitative data on Tofacitinib's kinase selectivity, details the experimental protocols used for these assessments, and visualizes the relevant signaling pathways.

Kinase Selectivity Profile of Tofacitinib

The selectivity of Tofacitinib has been extensively characterized using various in vitro kinase assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values against the primary JAK targets and a selection of off-target kinases identified through broader kinome screening.

Table 1: Tofacitinib Activity against Janus Kinase (JAK) Family

KinaseIC50 (nM)Reference
JAK13.2[4]
JAK24.1[4]
JAK31.6[4]
TYK216 - 34[5]

Table 2: Tofacitinib Off-Target Kinase Activity (Selected)

Biochemical assays have been employed to determine the broader kinase selectivity of Tofacitinib. While a comprehensive list of all tested kinases is extensive, the following table highlights some of the notable off-target kinases. It's important to note that in cellular assays, Tofacitinib shows greater selectivity for JAK1 and JAK3 over JAK2.[4]

Kinase FamilyKinaseIC50 (nM) / % Inhibition @ concentrationReference
Tyrosine KinaseLCK>10000[6]
Tyrosine KinaseLYN5600[6]
Tyrosine KinaseSRC>10000[6]
Serine/Threonine KinaseROCK21600[6]
Serine/Threonine KinasePIM1300[6]
Serine/Threonine KinaseMINK1340[6]
Serine/Threonine KinaseMST2410[6]

Note: The data presented is a compilation from various sources and assay conditions may differ. For detailed interpretation, refer to the original publications.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

KINOMEscan™ Assay

The KINOMEscan™ platform is a competition-based binding assay used to quantitatively measure the interaction of a compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.

Methodology:

  • Preparation of Affinity Beads: Streptavidin-coated magnetic beads are treated with a biotinylated small-molecule ligand to generate the affinity resin.

  • Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer.

  • Incubation: The reaction plate is incubated at room temperature with shaking for 1 hour to allow the binding to reach equilibrium.

  • Washing: The affinity beads are washed to remove unbound protein.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The concentration of the eluted kinase is measured by qPCR of the DNA tag.

  • Data Analysis: The amount of kinase measured by qPCR is plotted against the compound concentration to determine the dissociation constant (Kd) or the percentage of inhibition at a specific concentration.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used to generate a luminescent signal. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.

Methodology:

  • Kinase Reaction: The kinase, substrate (e.g., a peptide or protein), ATP, and the test compound (at various concentrations) are incubated together in a reaction buffer.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and to generate a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The luminescent signal is plotted against the compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[7]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathway of Tofacitinib and a general workflow for kinase profiling.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene Gene Transcription DNA->Gene Activation Kinase_Profiling_Workflow cluster_assay_prep Assay Preparation cluster_screening Screening cluster_data_analysis Data Analysis cluster_results Results Compound Test Compound (e.g., Tofacitinib) BindingAssay Competition Binding Assay (e.g., KINOMEscan) Compound->BindingAssay KinasePanel Panel of Purified Kinases KinasePanel->BindingAssay Quantification Quantification (e.g., qPCR) BindingAssay->Quantification DataProcessing IC50 / Kd Determination Quantification->DataProcessing SelectivityProfile Kinase Selectivity Profile DataProcessing->SelectivityProfile OffTarget Off-Target Identification DataProcessing->OffTarget

References

Comparative Efficacy of JAK Inhibitors in Primary Patient Samples: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information could be found for a compound named "Jak-IN-25" in the public domain. This guide therefore provides a comparative overview of the efficacy of other well-characterized Janus kinase (JAK) inhibitors in primary patient samples to serve as a relevant resource for researchers in the field.

This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the performance of various JAK inhibitors on primary patient-derived cells. The information is compiled from preclinical studies to aid in the evaluation of these compounds for further research and development.

Overview of JAK Inhibitors

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the signaling pathways for numerous cytokines and growth factors.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as cancers.[4][5][6] Small molecule inhibitors of JAKs have emerged as a significant therapeutic class.[6] These inhibitors can be broadly categorized based on their selectivity for different JAK family members, ranging from pan-JAK inhibitors to those with higher selectivity for specific JAKs.[4][7] This selectivity profile can influence both their efficacy and safety.

Comparative Efficacy in Primary Human Cells

The following table summarizes the in vitro efficacy of several JAK inhibitors on primary human cells, as reported in various studies. This data provides a snapshot of their relative potencies and selectivities.

CompoundTarget(s)Cell TypeAssayIC50 (nM)Reference
JTE-052 Pan-JAKPrimary Human T-cellsIL-2 induced proliferation8.9 ± 3.6[8]
Normal Human Lung Fibroblasts (NHLF)Proliferation>10,000[8]
Tofacitinib Primarily JAK1/JAK3Primary Human T-cellsIL-2 induced proliferation16[8]
LW402 JAK1 selectiveHuman Whole Blood (CD4+ lymphocytes)IL-6 induced STAT1 phosphorylation414[9]
Human Whole Blood (CD33+ myeloid cells)GM-CSF induced STAT5 phosphorylation19,917[9]
Ruxolitinib JAK1/JAK2Primary ETP-ALL patient samplesAbrogation of IL-7 induced STAT5 phosphorylationEffective in vitro[10]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the JAK-STAT signaling pathway and a general experimental workflow.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 5. STAT Recruitment JAK->Receptor 4. Receptor Phosphorylation JAK->JAK 3. Trans-phosphorylation JAK->STAT 6. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 7. Dimerization Nucleus Nucleus pSTAT->Nucleus 8. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 9. Gene Regulation Jak_IN JAK Inhibitor Jak_IN->JAK Inhibition

Figure 1. Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_stimulation Stimulation & Lysis cluster_analysis Downstream Analysis Patient_Sample 1. Isolate Primary Cells (e.g., PBMCs, T-cells) Culture 2. Culture Cells Patient_Sample->Culture Treatment 3. Pre-incubate with JAK Inhibitor Culture->Treatment Stimulation 4. Stimulate with Cytokine (e.g., IL-2, IL-6, GM-CSF) Treatment->Stimulation Lysis 5. Lyse Cells or Fix/Permeabilize Stimulation->Lysis Analysis 6. Measure Endpoint Lysis->Analysis Phospho_STAT Phospho-STAT Levels (Flow Cytometry, Western Blot) Analysis->Phospho_STAT Proliferation Cell Proliferation Assay (e.g., BrdU, CFSE) Analysis->Proliferation Cytokine_Prod Cytokine Production (ELISA, Luminex) Analysis->Cytokine_Prod

Figure 2. General experimental workflow for assessing JAK inhibitor efficacy in primary patient samples.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for testing JAK inhibitor efficacy in primary patient samples.

Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood

This protocol is adapted from methodologies used to assess the activity of selective JAK inhibitors like LW402.[9]

  • Objective: To measure the inhibitory effect of a compound on cytokine-induced phosphorylation of STAT proteins in specific leukocyte populations within a whole blood sample.

  • Materials:

    • Freshly collected human whole blood in sodium heparin tubes.

    • JAK inhibitor compound stock solution (in DMSO).

    • Recombinant human cytokines (e.g., IL-6 for JAK1 signaling, GM-CSF for JAK2 signaling).[9]

    • Lysis/Fixation Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer).

    • Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III).

    • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular phosphorylated STAT proteins (e.g., pSTAT1, pSTAT5).

    • Flow cytometer.

  • Procedure:

    • Aliquot whole blood into flow cytometry tubes.

    • Add the JAK inhibitor at various concentrations (and a vehicle control, e.g., DMSO) and pre-incubate at 37°C for 30 minutes.[9]

    • Stimulate the blood with a pre-determined concentration of cytokine (e.g., 100 ng/mL IL-6 or 20 ng/mL GM-CSF) for 20 minutes at 37°C.[9]

    • Immediately fix the cells by adding Lysis/Fixation buffer to lyse red blood cells and fix leukocytes. Incubate for 10 minutes at 37°C.[9]

    • Wash the cells with staining buffer (e.g., PBS with 2% FBS).

    • Permeabilize the cells by adding cold Permeabilization Buffer and incubating on ice.

    • Wash the cells and then stain with a cocktail of fluorochrome-conjugated antibodies for cell surface markers and intracellular pSTATs.

    • Acquire data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of the pSTAT signal within the gated cell population of interest (e.g., CD4+ lymphocytes).

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: T-cell Proliferation Assay

This protocol is based on methods used to evaluate the effect of JAK inhibitors on T-cell proliferation.[8]

  • Objective: To determine the inhibitory effect of a compound on the proliferation of primary human T-cells induced by a cytokine like IL-2.

  • Materials:

    • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors via density gradient centrifugation (e.g., Ficoll-Paque).

    • T-cell isolation kit (e.g., magnetic-activated cell sorting - MACS).

    • Complete RPMI-1640 medium.

    • Recombinant human IL-2.

    • JAK inhibitor compound stock solution (in DMSO).

    • Proliferation assay reagent (e.g., BrdU or CellTrace™ CFSE).

    • Plate reader or flow cytometer.

  • Procedure:

    • Isolate primary human T-cells from PBMCs.

    • If using CFSE, label the T-cells with the dye according to the manufacturer's instructions.

    • Plate the T-cells in a 96-well plate in complete medium.

    • Add the JAK inhibitor at various concentrations (and a vehicle control).

    • Stimulate the cells with an optimal concentration of IL-2.

    • Incubate the plate for a period of time sufficient for proliferation to occur (e.g., 3-5 days).

    • If using a BrdU-based assay, add BrdU to the wells for the last 18-24 hours of incubation. Then, lyse the cells and detect BrdU incorporation using an anti-BrdU antibody in an ELISA format.

    • If using CFSE, harvest the cells and analyze the dilution of the CFSE dye by flow cytometry. Each cell division results in a halving of the fluorescence intensity.

    • Calculate IC50 values based on the reduction in proliferation at different inhibitor concentrations.

Conclusion

The provided data and protocols offer a framework for the preclinical evaluation of JAK inhibitors in primary patient samples. The choice of assay and cell type is critical and should be guided by the specific therapeutic indication and the inhibitor's selectivity profile. As demonstrated, inhibitors such as JTE-052, tofacitinib, and LW402 show varied potencies and selectivities across different primary cell-based assays.[8][9] These differences underscore the importance of comprehensive in vitro characterization using patient-relevant cells to predict clinical efficacy and potential side effects. Researchers are encouraged to adapt these protocols to their specific needs and to include a panel of relevant comparator compounds to accurately benchmark the performance of novel JAK inhibitors.

References

Reproducibility of JAK Inhibitor Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A direct experimental comparison involving Jak-IN-25 cannot be provided at this time due to the absence of publicly available primary research data for this specific compound. While this compound is available from commercial suppliers, extensive searches did not yield original scientific literature detailing its synthesis, characterization, and comparative experimental evaluation.

This guide, therefore, provides a framework for comparing Janus kinase (JAK) inhibitors, using well-characterized, publicly documented alternatives as examples. It outlines the critical experimental data and methodologies necessary for a robust and reproducible comparison of these targeted therapies. This information is intended for researchers, scientists, and drug development professionals to aid in the evaluation of novel and existing JAK inhibitors.

Introduction to JAK Inhibitors and the JAK-STAT Pathway

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are essential for the signaling of numerous cytokines and growth factors. This signaling occurs via the JAK-STAT (Signal Transducer and Activator of Transcription) pathway. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancers, making JAK inhibitors a significant class of therapeutic agents.

The general mechanism of action for JAK inhibitors involves binding to the ATP-binding site of the kinase domain of JAK enzymes, which prevents the phosphorylation and activation of STAT proteins. This, in turn, modulates the transcription of target genes involved in inflammatory and immune responses.

Comparative Data of Representative JAK Inhibitors

To illustrate a comparative framework, the table below summarizes key quantitative data for several well-established JAK inhibitors. This data is essential for understanding their potency, selectivity, and cellular effects.

InhibitorTarget(s)IC50 (nM) vs. JAK1IC50 (nM) vs. JAK2IC50 (nM) vs. JAK3IC50 (nM) vs. TYK2Cellular Potency (Example Assay)Reference
This compound TYK2, JAK1, JAK221810516IL-12 Inhibition (IC50 = 28 nM)[1][2]
Tofacitinib JAK1, JAK3112201-IL-2 stimulated T-cell proliferation[3]
Ruxolitinib JAK1, JAK23.32.8>400-EPO-dependent cell proliferation[3]
Baricitinib JAK1, JAK25.95.7>40053IL-6 stimulated STAT3 phosphorylation[4]
Filgotinib JAK11028810116IL-6 stimulated STAT3 phosphorylation[4]

Note: IC50 values can vary between different assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to comparing the performance of different inhibitors. Below are representative methodologies for key experiments.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK enzyme.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific JAK isoform by 50%.

General Protocol:

  • Reagents: Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme; ATP; a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide); kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Procedure: a. Prepare a serial dilution of the test inhibitor (e.g., this compound, Tofacitinib) in the kinase assay buffer. b. In a microplate, add the JAK enzyme, the peptide substrate, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific enzyme). d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA with anti-phosphotyrosine antibodies).

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Phospho-STAT Assay

This cell-based assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of JAK activation in a cellular context.

Objective: To assess the potency of an inhibitor in a more physiologically relevant setting.

General Protocol:

  • Cell Lines: Use a cell line that expresses the relevant cytokine receptors and JAKs (e.g., human peripheral blood mononuclear cells (PBMCs), or specific cell lines like TF-1 or HEL cells).

  • Procedure: a. Culture the cells and then starve them of serum for a few hours to reduce baseline signaling. b. Pre-incubate the cells with a serial dilution of the test inhibitor for a defined period (e.g., 1-2 hours). c. Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2-STAT3, IL-2 for JAK1/JAK3-STAT5, or IFN-γ for JAK1/JAK2-STAT1). d. After a short stimulation period (e.g., 15-30 minutes), lyse the cells to extract proteins. e. Quantify the levels of phosphorylated STAT (pSTAT) and total STAT using methods like Western blotting or flow cytometry with phospho-specific antibodies.

  • Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in the pSTAT signal relative to the cytokine-stimulated control.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the flow of experimental procedures is crucial for clarity and reproducibility.

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary target of this compound and other JAK inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 5. STAT Recruitment JAK->Receptor JAK->JAK JAK->STAT 6. STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 7. Dimerization DNA DNA pSTAT->DNA 8. Nuclear Translocation Jak_IN_25 This compound (JAK Inhibitor) Jak_IN_25->JAK Inhibition Gene Gene Transcription DNA->Gene 9. Gene Regulation

Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines a typical workflow for determining the IC50 value of a JAK inhibitor in a biochemical assay.

IC50_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of this compound C Add inhibitor and reaction mix to plate A->C B Prepare reaction mix: - JAK Enzyme - Peptide Substrate - Assay Buffer B->C D Initiate reaction with ATP C->D E Incubate at controlled temperature D->E F Terminate reaction and quantify phosphorylation E->F G Plot % Inhibition vs. log[Inhibitor] F->G H Calculate IC50 value from dose-response curve G->H

Caption: A generalized workflow for the biochemical determination of a JAK inhibitor's IC50.

References

Safety Operating Guide

Personal protective equipment for handling Jak-IN-25

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Jak-IN-25, a potent Janus kinase (JAK) inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and respiratory exposure. The following table summarizes the required PPE for handling this compound.

Task Required Personal Protective Equipment
Handling solid compound (weighing, aliquoting) Double chemotherapy gloves, disposable gown, safety goggles with side shields, and an N95 respirator.[5]
Handling solutions (e.g., DMSO) Double chemotherapy gloves, disposable gown, and safety goggles with side shields.
Administering to animals Double chemotherapy gloves, disposable gown, face shield, and N95 respirator.
Waste Disposal Double chemotherapy gloves, disposable gown, and safety goggles.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Compound Handling cluster_doffing Doffing Sequence a Assess Risks b Select Appropriate PPE a->b c Gown b->c Proceed to Donning d Respirator/Mask c->d e Goggles/Face Shield d->e f Gloves (First Pair) e->f g Gloves (Second Pair) f->g h Work in Ventilated Hood g->h Enter Controlled Area i Handle with Care h->i j Remove Outer Gloves i->j Complete Work k Remove Gown j->k l Remove Goggles/Face Shield k->l m Remove Inner Gloves l->m n Wash Hands m->n

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • All manipulations involving solid this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the powder.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.

  • Before weighing, place a plastic-backed absorbent liner on the work surface to contain any spills.

  • Tare the balance with the weigh boat. Carefully add the desired amount of this compound to the weigh boat using a clean spatula.

  • After weighing, securely cap the stock container and decontaminate the exterior with a suitable solvent (e.g., 70% ethanol).

2. Solubilization:

  • This compound is soluble in DMSO.[1]

  • Add the appropriate volume of solvent to the vessel containing the weighed compound.

  • Cap the vessel and vortex or sonicate until the compound is fully dissolved.

  • Visually inspect the solution to ensure no particulates are present.

3. Storage:

  • Store solid this compound at -20°C.[2]

  • For solutions in DMSO, it is recommended to store at -80°C for long-term use and at 4°C for short-term use (up to two weeks).[6]

  • Clearly label all vials with the compound name, concentration, date, and solvent.

Handling_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_solubilization Solubilization cluster_storage Storage & Disposal prep Don PPE Prepare Hood weigh Weigh Solid Compound prep->weigh dissolve Dissolve in Solvent weigh->dissolve store Store Solution dissolve->store dispose Dispose Waste dissolve->dispose

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables such as gloves, gowns, weigh boats, and absorbent liners should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Sharps: Contaminated needles and syringes should be disposed of in a designated sharps container for chemical waste.

Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.

Emergency Procedures

Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.

  • Seek medical attention.

Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Ingestion:

  • Do not induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

In the event of a spill, evacuate the area and prevent others from entering. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department immediately. For small spills, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable decontaminating agent. Collect all cleanup materials in a sealed hazardous waste container.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.